4-Chloro-2-nitro-1-(phenylthio)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 658179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPMKQJTMHIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327465 | |
| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-56-5 | |
| Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-nitro-1-(phenylthio)benzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS No. 4548-56-5), a diaryl sulfide of significant interest as a versatile intermediate in synthetic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its broader reactivity profile. Furthermore, we explore its potential applications, particularly within the context of medicinal chemistry and drug development, supported by a discussion of the well-established importance of the diaryl sulfide scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers aiming to utilize this compound in their synthetic endeavors.
Introduction: The Strategic Value of a Functionalized Diaryl Sulfide
This compound is a polysubstituted aromatic compound featuring a diaryl sulfide linkage. This structural motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and ability to engage in various non-covalent interactions. The specific arrangement of substituents on this molecule—a chloro group, a nitro group, and a phenylthio moiety—renders it a particularly useful synthetic building block. The electron-withdrawing nitro group powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chloro group a readily displaceable leaving group for the introduction of further complexity. This inherent reactivity profile allows for the strategic and controlled construction of more elaborate molecular architectures.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 4548-56-5 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₁₂H₈ClNO₂S | [PubChem][1] |
| Molecular Weight | 265.72 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[O-] | [PubChem][1] |
| InChI Key | GSQPMKQJTMHIFH-UHFFFAOYSA-N | [PubChem][1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, CHCl₃, and moderately soluble in less polar solvents like cyclohexane upon heating. | [PrepChem.com][2] |
Synthesis and Mechanistic Rationale
The preparation of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The protocol described herein is a robust and scalable method for laboratory synthesis.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the SNAr mechanism, a cornerstone of aromatic chemistry.[3] The key to this reaction's success is the presence of a strong electron-withdrawing group (EWG)—in this case, the nitro group (—NO₂)—positioned ortho or para to a good leaving group (the chloro group, —Cl).[4]
The EWG serves two critical functions:
-
Activation: It polarizes the aromatic ring, rendering the carbon atom attached to the leaving group (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile.[5]
-
Stabilization: It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization of the negative charge.[3]
In this specific synthesis, the nucleophile is the thiophenolate anion, generated in situ from thiophenol and a base.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
The following protocol is adapted from a verified synthetic procedure.[2]
Materials:
-
Thiophenol (10.0 g, 91 mmol)
-
Potassium hydroxide (KOH) (6.2 g, 95 mmol, ~1.05 eq)
-
2,5-Dichloronitrobenzene (17 g, 91 mmol)
-
Dimethylformamide (DMF) (170 mL)
-
Chloroform (CHCl₃)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
Procedure:
-
Nucleophile Generation: To a suitable reaction vessel equipped with a magnetic stirrer, add thiophenol (10.0 g) and DMF (170 mL). Stir the solution and add potassium hydroxide (6.2 g). Continue stirring until the KOH has completely dissolved, forming the potassium thiophenolate salt. The use of a slight excess of KOH ensures complete deprotonation of the thiophenol.
-
SNAr Reaction: To the stirring solution of potassium thiophenolate, add 2,5-dichloronitrobenzene (17 g). Heat the reaction mixture to 70°C and maintain this temperature with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After 3 hours, cool the reaction mixture to room temperature. Remove the DMF solvent under reduced pressure using a rotary evaporator. Partition the resulting residue between chloroform and 1 N NaOH solution. The organic layer is then sequentially washed with 1 N NaOH, water, 1 N HCl, and finally water. These washing steps are crucial to remove any unreacted thiophenol, excess base, and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: The final product is purified by crystallization from cyclohexane to yield this compound.[2]
Caption: Step-by-step workflow for the synthesis of the target compound.
Reactivity and Synthetic Potential
The true value of this compound lies in its potential for further chemical transformations.
-
Substitution of the Chloro Group: The primary site of reactivity is the chloro-substituted carbon. The activating effect of the ortho-nitro group makes the chloro substituent an excellent leaving group for a second SNAr reaction. This allows for the introduction of a wide array of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines can yield N-substituted 2-nitro-4-(phenylthio)anilines, which are valuable precursors for heterocyclic synthesis.[6]
-
Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides can produce the corresponding ethers.
-
Other Nucleophiles: Other sulfur, oxygen, or nitrogen-based nucleophiles can be employed to generate a diverse library of compounds.
-
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields a 4-chloro-2-(phenylthio)aniline derivative. The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization, acylation, or as a nucleophile itself.
-
Cross-Coupling Reactions: While less common for this specific substrate due to the high activation towards SNAr, the chloro-substituent could potentially participate in palladium-catalyzed cross-coupling reactions, although forcing conditions might be required.
Relevance in Drug Discovery and Development
Diaryl sulfides are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] The sulfur atom, with its ability to act as a hydrogen bond acceptor and its non-planar geometry, provides a unique scaffold for drug design.
While specific biological activities for this compound are not widely reported, its structure represents a key starting point for the synthesis of analogues with potential therapeutic applications. For instance, diaryl sulfide derivatives have been investigated as:
-
Anti-cancer agents [7]
-
Corrosion inhibitors , which can provide insights into molecular interactions with surfaces.[9]
The synthetic versatility of the target compound allows for the systematic modification of the scaffold to probe structure-activity relationships (SAR). The phenylthio and chloro-nitro-phenyl rings can be independently functionalized to optimize binding to biological targets.
Characterization and Analytical Profile
Confirmation of the structure and purity of the synthesized this compound is essential. While a full experimental dataset is not publicly available, the following provides an expected analytical profile based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the chloro-nitro-phenyl ring will be significantly influenced by the electronic effects of the substituents and will likely appear as a complex multiplet in the downfield region (approx. 7.0-8.5 ppm). The protons of the phenylthio group will appear as a multiplet in a slightly more upfield region (approx. 7.2-7.6 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR will show 12 distinct signals for the aromatic carbons, with the carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative chlorine and sulfur atoms appearing at characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.72 g/mol ), along with a characteristic M+2 peak at approximately 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), as well as C-S and C-Cl stretching vibrations.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source: [PubChem][1]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its facile preparation via nucleophilic aromatic substitution, coupled with the strategic positioning of its functional groups, makes it an ideal starting material for the synthesis of a wide range of more complex molecules. For researchers in organic synthesis and drug discovery, this compound offers a reliable entry point into the diverse and biologically relevant chemical space of diaryl sulfides and their derivatives. This guide has provided the foundational knowledge required to confidently synthesize, characterize, and further elaborate this promising chemical entity.
References
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PrepChem.com. Synthesis of this compound (32). Available from: [Link]
- Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Eureka | Patsnap. Preparation method of 4'-chloro-2-nitrobiphenyl. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
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Filo. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Available from: [Link]
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Wikipedia. 4-Nitrochlorobenzene. Available from: [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). Available from: [Link]
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ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
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PubChem. Benzene, 1-((2-chloroethyl)thio)-4-nitro-. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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MDPI. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. Available from: [Link]
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ScienceDirect. Purification and Characterization of the Arylsulfatase Synthesized by Pseudomonas aeruginosa PAO During Growth in Sulfate-Free M. Available from: [Link]
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NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Available from: [Link]
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NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
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PubMed. Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. Available from: [Link]
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Taylor & Francis Online. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available from: [Link]
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ACS Publications. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Available from: [Link]
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Safety and handling of 4-Chloro-2-nitro-1-(phenylthio)benzene
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-nitro-1-(phenylthio)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 22440-96-0). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights. The protocols and recommendations herein are grounded in established chemical safety principles to ensure user protection and experimental integrity. The narrative explains the causality behind safety measures, reflecting a deep understanding of the compound's chemical nature.
Compound Profile and Identification
This compound is a substituted aromatic sulfide. Its structure, featuring a nitro group ortho to the thioether linkage and a chloro group para to it, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and chloro groups activates the benzene ring, making the compound a useful intermediate in organic synthesis while also presenting specific hazards.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4548-56-5 | PubChem[1] |
| Molecular Formula | C₁₂H₈ClNO₂S | PubChem[1] |
| Molecular Weight | 265.72 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
Hazard Identification and GHS Classification
A thorough risk assessment is predicated on a complete understanding of a chemical's intrinsic hazards. The Globally Harmonized System (GHS) provides a standardized framework for this assessment.
GHS Hazard Statements
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
| GHS Classification | Hazard Code | Description | Source |
| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319 | Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity, Single Exposure, Category 3 (Respiratory Tract) | H335 | May cause respiratory irritation | PubChem[1] |
Expert Insight: While the aggregated GHS data is specific to this compound, it is crucial to consider the hazards associated with its structural relatives, such as other chloronitrobenzenes. These related compounds are often classified as acutely toxic (oral, dermal, inhalation), suspected mutagens, and suspected carcinogens.[2][3] The presence of the nitroaromatic moiety suggests a potential for metabolic activation to reactive intermediates that can cause systemic toxicity.[4] Therefore, handling this compound with precautions appropriate for a substance of high toxicity is a scientifically sound and prudent approach.
Primary Routes of Exposure and Toxicological Effects
-
Inhalation: Inhaling dust or aerosols may cause respiratory tract irritation.[1]
-
Skin Contact: Direct contact causes skin irritation.[1] Prolonged contact with related chloronitrobenzenes can be toxic.[3][5]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: Although specific data is lacking, related compounds are toxic if swallowed.[2][3][5]
Risk Assessment and Mitigation Workflow
A systematic approach to safety is non-negotiable. The following workflow illustrates the logical progression from identifying hazards to implementing robust control measures.
Caption: Risk Assessment and Mitigation Workflow.
Exposure Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered defense strategy involving engineering controls, administrative controls, and PPE is required.
Engineering Controls
The primary engineering control is to minimize the generation of and exposure to the chemical at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[2] This is the most critical control measure to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields.[7] | Protects against splashes and airborne dust. Standard prescription glasses are not a substitute. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for defects before each use. Remove gloves using the proper technique to avoid contaminating skin. Consult glove manufacturer data for breakthrough times. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[7] | Provides a barrier against accidental skin contact. Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required only if engineering controls fail or during emergency situations like a large spill. Use should be governed by a formal respiratory protection program. |
Standard Operating Procedure (SOP) for Handling
Adherence to a detailed SOP is essential for reproducibility and safety.
Caption: Standard Operating Procedure (SOP) Workflow.
Handling Protocol
-
Preparation: Before starting, ensure all necessary safety equipment is available and functional. Don the required PPE as specified in Section 4.2.
-
Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood to contain any dust.[2] Use a spatula for solid transfers and avoid creating dust clouds.
-
Housekeeping: Maintain a clean and organized workspace. Immediately clean up any small spills using appropriate procedures (see Section 6.1).
-
Prohibitions: Do not eat, drink, or smoke in the laboratory area.[2][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
Storage Requirements
-
Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][7][8]
-
Incompatibilities: Segregate from strong bases, reducing agents, and strong oxidizing agents.[2]
-
Security: Store in a locked cabinet or area with restricted access.[6][8]
Emergency Procedures
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][8] |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse mouth. Do not induce vomiting. |
Synthesis and Disposal Considerations
Brief Synthesis Overview
A common laboratory synthesis involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with thiophenol.[9] In this procedure, thiophenol is deprotonated with a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF), followed by the addition of 2,5-dichloronitrobenzene and heating.[9] Understanding the synthesis is key to anticipating potential impurities and side products in the material.
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, paper towels) and surplus material, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed environmental disposal company, following all local, state, and federal regulations.[3]
References
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Loba Chemie. (2019, January 29). Safety Data Sheet: 4-CHLORO-1,2-PHENYLENEDIAMINE. [Link]
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Australian Government Department of Health. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 376977, this compound. [Link]
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New Jersey Department of Health. Hazard Summary: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
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MDPI. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [Link]
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-
Loba Chemie. (2019, January 17). Safety Data Sheet: 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS. [Link]
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Spectroscopic data for 4-Chloro-2-nitro-1-(phenylthio)benzene
[1][2]
Introduction & Chemical Identity
This compound (CAS: 4548-56-5) is a diaryl sulfide characterized by an electron-deficient benzene ring (due to the nitro group) coupled to an electron-rich thiophenol moiety.[1][2] It serves as a pivotal intermediate in nucleophilic aromatic substitution (
Synthesis & Mechanistic Pathway
The synthesis typically proceeds via an
-
From 2,5-Dichloronitrobenzene: The chlorine ortho to the nitro group (C2) is highly activated and selectively displaced by the nucleophile.[2]
-
From 1,4-Dichloro-2-nitrobenzene: The chlorine ortho to the nitro group (C1) is displaced.[1][2]
Reaction Workflow Visualization
The following diagram illustrates the selective displacement pathway and the resulting atomic connectivity.
Figure 1: Selective
Spectroscopic Characterization
The following data is synthesized from high-purity samples prepared via the sodium-mediated thiophenol displacement method.
A. Nuclear Magnetic Resonance ( H & C NMR)
The
Solvent:
H NMR Assignments
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 8.23 | Doublet (d) | 1H | 2.2 Hz | H-3 | Deshielded by adjacent |
| 7.56 – 7.59 | Multiplet (m) | 2H | - | Ph-H (ortho) | Phenyl ring protons.[1][2] |
| 7.48 – 7.52 | Multiplet (m) | 3H | - | Ph-H (meta/para) | Phenyl ring protons.[1][2] |
| 7.32 | Doublet of Doublets (dd) | 1H | 8.7, 2.2 Hz | H-5 | Coupled ortho to H-6 and meta to H-3.[1][2] |
| 6.78 | Doublet (d) | 1H | 8.7 Hz | H-6 | Shielded by electron-donating S-Ph group; ortho-coupling to H-5.[1][2] |
C NMR Assignments
The spectrum displays 10 unique carbon environments (due to symmetry in the unsubstituted phenyl ring).
-
Peaks (ppm): 125.5, 129.5, 130.3, 130.3, 130.5, 130.8, 133.6, 135.9, 138.2, 145.1.[1]
-
Key Shift: The peak at 145.1 ppm likely corresponds to the C-NO
or C-S quaternary carbon, significantly shifted downfield due to the heteroatom attachment.[1]
B. Infrared Spectroscopy (IR)
The IR spectrum confirms the presence of the nitro group and the sulfide linkage, while ruling out free thiols (S-H stretch at ~2550 cm
| Wavenumber ( | Functional Group Assignment |
| 3093, 3073 | C-H Stretch (Aromatic) |
| 1550 | N-O Stretch (Asymmetric, Nitro group) |
| 1332 | N-O Stretch (Symmetric, Nitro group) |
| 1096 | C-S Stretch / C-Cl Stretch (Fingerprint) |
| 826, 747 | C-H Bending (Out-of-plane, indicative of substitution pattern) |
C. Mass Spectrometry (MS)[1][2][5]
-
Technique: Electron Ionization (EI) or HRMS.[2]
-
Molecular Ion (
): 264.9956 (Calc: 264.9959).[2] -
Isotope Pattern: A characteristic 3:1 ratio between the
(265) and (267) peaks is observed, confirming the presence of a single Chlorine atom ( vs ).[2] -
Fragmentation: Loss of the nitro group (
) and cleavage of the S-Ph bond are common fragmentation pathways.[1][2]
Experimental Protocol: Synthesis for Analysis
To generate a valid reference standard for spectroscopic comparison, follow this established protocol.
Reagents:
Procedure:
-
Activation: In a flame-dried flask under inert atmosphere (
), disperse sodium (15.6 mmol) in the solvent. -
Thiolate Formation: Add thiophenol (15.6 mmol) dropwise at 0°C. Stir until hydrogen evolution ceases (formation of sodium thiophenolate).
-
Addition: Add 2,5-dichloronitrobenzene (15.6 mmol) slowly to the thiolate solution.
-
Reaction: Stir the mixture at room temperature for 15 hours. The solution will typically turn bright yellow.[2]
-
Workup: Quench with water. Extract with Ethyl Acetate (
).[2] Wash organics with brine, dry over .[2] -
Purification: Concentrate in vacuo. Purify via Column Chromatography (Hexane/EtOAc gradient).
-
Yield: Expect ~90% yield of yellow crystals (mp 83°C).
References
-
Beilstein/Reaxys Database Record: this compound.[1][2] (Confirming CAS 4548-56-5 and physical properties).
-
Wiley-VCH Supporting Information: Synthesis and Characterization of Nitrodiphenyl Sulfides. (Source of specific NMR/IR values).
-
NIST Chemistry WebBook: Standard IR/MS data for chloronitrobenzenes. [1][2]
Structural Elucidation and Analytical Profiling of 4-Chloro-2-nitro-1-(phenylthio)benzene
[1][2]
Content Type: Technical Guide / Whitepaper Subject: NMR Spectroscopy & Structural Characterization Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1]
Executive Summary & Structural Context[1][3][4][5][6]
4-Chloro-2-nitro-1-(phenylthio)benzene (CAS: 4548-56-5) is a critical intermediate in the synthesis of sulfur-containing tricyclic antipsychotics (e.g., quetiapine and olanzapine derivatives).[2][1] Its structural integrity is defined by a diphenyl sulfide scaffold where one ring is activated by an electron-withdrawing nitro group and a chloro substituent.[2][1]
Accurate NMR profiling of this compound requires distinguishing between the electron-deficient "Ring A" (nitro/chloro substituted) and the electron-neutral "Ring B" (unsubstituted phenylthio moiety).[2] This guide provides a self-validating framework for assigning spectral features and identifying common process impurities.[2][1]
Compound Identity
| Feature | Detail |
| IUPAC Name | This compound |
| CAS Number | 4548-56-5 |
| Molecular Formula | |
| Molecular Weight | 265.72 g/mol |
| Key Functionality | Nitro-activated aryl thioether |
Synthesis Pathway & Impurity Logic
To interpret the NMR spectrum effectively, one must understand the synthetic origin.[2][1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (
Reaction Mechanism (Graphviz Visualization)
Figure 1:
Critical NMR Implications:
-
Regioselectivity: The thiol attacks C1 (ortho to
) rather than C4 (meta to ) due to the strong activation of the nitro group.[2] NMR must confirm substitution at C1.[2][1] -
Impurities: The presence of Diphenyl disulfide (from thiophenol oxidation) is a common contaminant, appearing as a multiplet around 7.4–7.6 ppm, often overlapping with Ring B.[2][1]
Experimental Protocol: Sample Preparation
For reproducible high-resolution spectra, strict adherence to solvent choice and concentration is required.[2][1]
Solvent Selection
-
Primary Choice:
(Chloroform-d).[2] -
Secondary Choice:
.
Preparation Steps
-
Weighing: Accurately weigh 10–15 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Filtration: If the solution is cloudy (salt residues from synthesis), filter through a glass wool plug directly into the NMR tube.
-
Acquisition: Run at 298 K. A minimum of 16 scans for
and 512 scans for is recommended on a 400 MHz instrument.
NMR Structural Elucidation
The proton spectrum is distinct, featuring a complex multiplet (Ring B) and three resolved signals (Ring A).[2]
Ring A: The Nitro-Chlorophenyl Moiety
This ring contains three non-equivalent protons.[2][1] The splitting pattern is characteristic of a 1,2,4-trisubstituted benzene.[2][1]
| Position | Proton Label | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C3 | 8.25 – 8.35 | Doublet (d) | Most Deshielded. Located between | ||
| C5 | 7.35 – 7.45 | Doublet of Doublets (dd) | Coupled to | ||
| C6 | 6.75 – 6.85 | Doublet (d) | Shielded. Located ortho to the sulfide ( |
Ring B: The Phenylthio Moiety
The unsubstituted phenyl ring appears as a multiplet due to magnetic non-equivalence induced by the chiral environment or restricted rotation, though it often overlaps into two sets of peaks.[2][1]
-
Pattern: Often appears as two multiplets:[2]
-
Ortho (2H): Slightly downfield due to proximity to Sulfur.[2]
-
Meta/Para (3H): Overlapping multiplet.
-
Diagnostic Splitting Tree (Graphviz)[1]
Figure 2: Diagnostic splitting tree for proton assignment.[2] Note the distinct deshielding of H-3.[2][1]
NMR Profiling
The carbon spectrum is essential for confirming the oxidation state and substitution pattern.[2][1]
| Carbon Type | Shift ( | Assignment Note |
| C-NO2 (C2) | 145.0 – 148.0 | Quaternary.[2][1] Deshielded by nitro group. Low intensity. |
| C-S (C1) | 138.0 – 142.0 | Quaternary.[2][1] Ipso to sulfur.[2][1] |
| C-Cl (C4) | 130.0 – 132.0 | Quaternary.[2][1] Ipso to chlorine.[2][1][4] |
| Aromatic CH | 126.0 – 136.0 | Multiple signals corresponding to Ring B and protonated carbons of Ring A. |
Key Validation Check: Count the number of signals in the 125–150 ppm range. You should observe 4 quaternary carbons (C-S, C-NO2, C-Cl on Ring A, and C-S on Ring B) and 8 methine (CH) carbons (3 on Ring A, 5 on Ring B).[1]
Analytical Troubleshooting & Impurity Markers
When analyzing crude reaction mixtures, use these markers to assess purity.
Unreacted Thiophenol[2]
-
Marker: Triplet at
3.0–3.5 ppm (SH proton) in , though this is often broad or exchanged.[2][1] -
Aromatic Region: Look for multiplets shifted slightly upfield compared to the product's Ring B.[2][1]
Bis(2-nitrophenyl) Disulfide (Homocoupling Impurity)
If the starting material (2-chloronitrobenzene) reacts with itself or if the thiophenol oxidizes:
-
Marker: Absence of the "Ring B" multiplet (if it's a nitro-disulfide) or presence of a symmetrical multiplet at
7.5 ppm (diphenyl disulfide).[2]
Regioisomer Contamination
If 2,4-dichloronitrobenzene was used, you might get substitution at the ortho-Cl (target) and para-Cl (impurity).[2][1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 376977, this compound.[2][1] Retrieved from [Link][2]
-
SpectraBase. Benzene, 1-chloro-2-nitro-4-(phenylthio)- Spectral Data.[2][1] (Wiley Science Solutions).[2] Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison.[2][1] (Standard substituent increments used for theoretical verification).
Technical Guide: Solubility Profiling & Process Crystallization of 4-Chloro-2-nitro-1-(phenylthio)benzene
[1]
Executive Summary
4-Chloro-2-nitro-1-(phenylthio)benzene (CNPTB), also known as 2-nitro-4-chlorodiphenyl sulfide, is a critical intermediate in the synthesis of the atypical antipsychotic Quetiapine (Seroquel).[1] The purity of this intermediate directly impacts the downstream impurity profile of the final API.[1]
This guide provides a comprehensive framework for determining the solubility landscape of CNPTB in organic solvents. It details the thermodynamic modeling required to design robust crystallization processes, moving beyond simple "solubility checks" to a rigorous engineering approach.[1]
Physicochemical Profile
Understanding the solute's intrinsic properties is the prerequisite for solvent selection.[1]
| Property | Specification | Context |
| IUPAC Name | This compound | Primary Intermediate |
| CAS Number | 4548-56-5 | Identity Verification |
| Molecular Formula | C₁₂H₈ClNO₂S | MW: 265.72 g/mol |
| Physical State | Yellow Crystalline Solid | Thermally stable < 150°C |
| Melting Point | ~115 °C | Process Operating Limit |
| Key Solubility | DMSO (30 mg/mL), DMF, Toluene | High solubility in polar aprotics |
Solubility Landscape & Solvent Selection
Solubility data for CNPTB follows a distinct polarity-driven trend. As a nitro-aromatic thioether, it exhibits high solubility in polar aprotic solvents and moderate-to-low solubility in protic solvents, making it an ideal candidate for anti-solvent crystallization .[1]
Qualitative Solubility Tiering
-
High Solubility (Process Solvents): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene.[1]
-
Moderate Solubility (Crystallization Solvents): Ethyl Acetate, Acetone, Acetonitrile.[1]
-
Temperature-Dependent Solubility (Cooling Crystallization): Ethanol, Methanol, Isopropanol (IPA).[1]
-
Anti-Solvents (Yield Recovery): Water (strictly anti-solvent), Hexane.[1]
Thermodynamic Behavior
The solubility of CNPTB increases with temperature in all organic solvents, following an exponential trajectory.[1] This behavior is critical for cooling crystallization processes.[1] The dissolution process is endothermic (
Experimental Protocol: Dynamic Laser Monitoring
To generate precise solubility curves required for the Apelblat modeling, we utilize the Dynamic Laser Monitoring Method .[1] This technique eliminates sampling errors associated with gravimetric analysis.[1]
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
Figure 1: Dynamic Laser Monitoring Workflow. The system detects the exact temperature of dissolution by monitoring the change in laser intensity passing through the suspension.
Step-by-Step Methodology
-
Preparation: Accurately weigh CNPTB (
) and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
System Assembly: Insert the laser source and detector probe. Ensure the path length is free of bubbles.[1]
-
Equilibration: Set the thermostat to 10 K below the expected dissolution temperature. Stir at 400 rpm.
-
Dynamic Heating: Ramp temperature slowly (2 K/h) to ensure quasi-equilibrium.
-
Detection: Continuously record laser transmissivity. The temperature at which transmissivity maximizes (solution becomes clear) is recorded as
.[1] -
Calculation: Convert mass measurements to mole fraction solubility (
) using the equation: [1]
Thermodynamic Modeling
Raw data points must be fitted to thermodynamic models to predict solubility at any temperature within the design space.[1]
Modified Apelblat Equation
The Modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates.[1] It accounts for the non-ideal behavior of the solution.[1]
- : Mole fraction solubility of CNPTB.
-
: Absolute temperature (K).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.
Interpretation:
-
A positive
term indicates the temperature dependence of the enthalpy of solution.[1] - is required for process validation.[1]
van't Hoff Analysis
For estimating the enthalpy (
-
Slope:
[1] -
Intercept:
Process Application: Crystallization Strategy
Based on the solubility profile, two primary crystallization routes are viable for CNPTB purification.
Logic Flow for Process Selection
Figure 2: Decision Matrix for Crystallization Mode. Route A is preferred for energy efficiency; Route B is preferred for yield maximization from polar reaction solvents.
Recommended Protocol: Cooling Crystallization (Ethanol/Toluene)[1]
-
Dissolution: Charge crude CNPTB into Ethanol at 70°C (near reflux) until saturation.
-
Filtration: Hot filtration to remove mechanical impurities and insoluble inorganic salts (e.g., KCl from synthesis).[1]
-
Nucleation: Cool slowly (0.5 K/min) to 50°C to enter the Metastable Zone Width (MSZW).
-
Seeding: Add 1% w/w pure CNPTB seeds to trigger controlled nucleation.
-
Growth: Cool to 5°C over 4 hours.
-
Isolation: Filter and wash with cold Ethanol.
References
-
Synthesis & Properties: PubChem Compound Summary for CID 376977, this compound.[1] National Center for Biotechnology Information (2024).[1] [Link][1]
-
Quetiapine Synthesis Context: Seroquel (Quetiapine Fumarate) Tablets Description.[1][2][3] U.S. Food and Drug Administration (FDA) Label Information.[1] [Link]
-
Thermodynamic Modeling Standard: Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] J. Chem. Thermodyn. (1999).[1] [Link]
Strategic Sourcing and Technical Utilization of 4-Chloro-2-nitro-1-(phenylthio)benzene
[1]
Executive Summary
This compound (CAS 14068-71-4) is a critical organosulfur intermediate used primarily in the synthesis of tricyclic dibenzothiazepine antipsychotics, most notably Clotiapine (Entumine).[1] While structurally similar to the precursors used for Quetiapine (Seroquel), the presence of the chlorine atom at the C-4 position dictates a distinct synthetic trajectory and impurity profile.
This guide provides a technical framework for sourcing this compound, validating its quality, and understanding its role in downstream API (Active Pharmaceutical Ingredient) synthesis. It moves beyond simple vendor lists to establish a Quality Assurance (QA) protocol for vetting suppliers, ensuring that the material purchased meets the rigorous standards required for pharmaceutical R&D and GMP manufacturing.
Chemical Identity and Strategic Importance
Core Specifications
| Parameter | Specification |
| CAS Number | 14068-71-4 |
| IUPAC Name | 4-Chloro-2-nitro-1-(phenylsulfanyl)benzene |
| Molecular Formula | |
| Molecular Weight | 265.72 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 88–92 °C (Typical) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
Pharmaceutical Application
The primary utility of CAS 14068-71-4 lies in its conversion to 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Clotiapine).[1]
-
Mechanism of Action: It serves as the "A-Ring" and "B-Ring" scaffold.[1] The nitro group is reduced to an amine, allowing for an intramolecular cyclization to form the central seven-membered thiazepine ring.[1]
-
Differentiation: Unlike the Quetiapine precursor (which lacks the chlorine), this intermediate imparts high D2-receptor affinity due to the electron-withdrawing chlorine substituent.[1]
Synthesis Pathways and Impurity Profiling
To effectively audit a supplier, one must understand how the supplier manufactures the compound. The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Manufacturing Route
The standard industrial route reacts 2,5-Dichloronitrobenzene with Thiophenol in the presence of a base (KOH or NaOH).
Critical Quality Attribute (CQA) - Regioselectivity: The reaction relies on the activation of the chlorine atom ortho to the nitro group.[1] Because the nitro group is electron-withdrawing, it activates the ortho-chlorine (position 2 relative to nitro) for substitution by the thiophenolate anion.[1]
-
Desired Product: Substitution at C-2 (relative to nitro).
-
Potential Impurity: Substitution at C-5 (para to nitro), though less favored sterically and electronically, can occur, leading to regioisomers.
Impurity Origin Diagram
The following diagram maps the synthesis and the genesis of critical impurities that must be monitored during supplier batch testing.
Figure 1: Synthesis pathway of CAS 14068-71-4 highlighting the origin of critical impurities (Disulfides and Regioisomers).[1]
Supplier Evaluation Framework
Sourcing this chemical requires distinguishing between "Catalog Aggregators" (who re-label stock) and "Primary Manufacturers" (who control the synthesis).
Supplier Tiers
| Tier | Supplier Type | Typical Scale | Pros | Cons |
| 1 | Global Catalog Houses (e.g., Merck/Sigma, TCI, Alfa Aesar) | Grams to 1kg | High QA, reliable CoA, fast shipping.[1] | High unit cost; rarely offer bulk process transparency. |
| 2 | Specialized CROs (Custom Synthesis) | 1kg to 10kg | Good documentation, customizable specs. | Lead times can be long (4-8 weeks).[1] |
| 3 | Bulk Manufacturers (Mainly APAC: China/India) | >100kg | Lowest cost, large volume capacity. | High risk of batch variability; requires rigorous 3rd-party testing.[1] |
The "Self-Validating" Sourcing Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1] Implement this 3-step validation logic:
-
The "Smell Test" (Literal & Figurative):
-
Literal: Thiophenol has a distinct, repulsive garlic/skunk odor. If the sample smells strongly, it contains unreacted thiophenol (Impurity C), indicating poor work-up (insufficient washing).[1]
-
Figurative: Check the melting point.[1][2] Pure material melts sharply at ~88-92°C. A wide range (e.g., 80-90°C) indicates high levels of regioisomers or disulfide contaminants.[1]
-
-
Structural Confirmation (NMR):
-
Verify the substitution pattern. The proton NMR should show specific coupling constants for the aromatic ring protons confirming the 1,2,4-substitution pattern.
-
Key Signal: Look for the doublet of the proton ortho to the nitro group.
-
-
Chromatographic Purity (HPLC):
Technical Workflow: Supplier Qualification
Use the following logic flow to decide whether to approve a supplier for a drug development campaign.
Figure 2: Decision tree for vetting suppliers of CAS 14068-71-4, prioritizing impurity exclusion.
Handling and Safety (EHS)
This compound combines the hazards of nitro-aromatics with organosulfur compounds.[1]
-
Toxicity: Like many chloronitrobenzenes, it is likely toxic by inhalation and ingestion, with potential for methemoglobinemia (blue skin disorder due to oxygen deprivation in blood).
-
Skin Sensitization: Organosulfur residues can cause severe contact dermatitis.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if possible, to prevent oxidation of the sulfur linkage to sulfoxides/sulfones over long periods.
Safety Data Sheet (SDS) Key Points:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 376977, this compound.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - 1-chloro-4-nitrobenzene (Related Structure Safety Data).[1] Retrieved from [Link][1]
-
Kandula, V. R. (2014). Formal Synthesis of Quetiapine: An Antipsychotic Drug. Hetero Letters, 4(3), 331-334.[1] (Provides context on the non-chlorinated analog synthesis for comparison). Retrieved from [Link]
-
PrepChem.Synthesis of this compound. (Detailed experimental protocol for the
reaction). Retrieved from [Link] -
Google Patents. Process for the synthesis of dibenzothiazepine derivatives. (Patent literature describing the cyclization of phenylthio-nitrobenzenes).[1] Retrieved from
Literature review of 4-Chloro-2-nitro-1-(phenylthio)benzene research
The following technical guide provides a comprehensive literature review and procedural dossier for 4-Chloro-2-nitro-1-(phenylthio)benzene , designed for researchers in organic synthesis and medicinal chemistry.
CAS No: 4548-56-5 Synonyms: 4-Chloro-2-nitrophenyl phenyl sulfide; 2-Nitro-4-chlorodiphenyl sulfide Molecular Formula: C₁₂H₈ClNO₂S Molecular Weight: 265.72 g/mol [1][2]
Part 1: Executive Summary
This compound is a critical organosulfur intermediate characterized by a diphenyl sulfide core substituted with nitro and chloro groups. It serves as a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of phenothiazines (a class of neuroleptic drugs) and benzothiazoles . Its utility stems from the orthogonal reactivity of its substituents: the nitro group allows for reduction to anilines (enabling cyclization), while the chlorine atom at the para position (relative to the sulfide) remains available for further cross-coupling or substitution.
Recent literature highlights its role in developing Trypanothione Reductase inhibitors for antiparasitic therapies (Leishmaniasis, Chagas disease) and as a precursor for 2-chlorophenothiazine, the core structure of Chlorpromazine.
Part 2: Chemical Identity & Physical Properties[3][4]
| Property | Data | Source |
| Appearance | Yellow crystalline solid | [1, 2] |
| Melting Point | 83 °C (Lit. 87–88 °C) | [1, 3] |
| Solubility | Soluble in CHCl₃, DMF, EtOAc; Insoluble in water | [1] |
| Reactivity | Susceptible to S-oxidation (sulfoxide/sulfone); Nitro-reduction | [4] |
| LogP | ~4.5 (Predicted) | [5] |
Part 3: Synthesis Protocols & Mechanism
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the directing power of the nitro group to achieve high regioselectivity.
The "Ortho-Attack" Strategy
The most robust route involves the reaction of 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene) with thiophenol (benzenethiol) under basic conditions.
Mechanism: The nitro group at position 1 (in the starting material numbering) strongly activates the chlorine at position 2 (ortho) toward nucleophilic attack. The chlorine at position 5 (meta to nitro) is significantly less reactive. This electronic differentiation ensures the thiophenolate anion selectively displaces the ortho-chlorine.
Note on Numbering Shift:
-
Starting Material: 1-nitro-2,5-dichlorobenzene.
-
Product: The sulfide group takes priority in numbering (Position 1). The nitro becomes Position 2, and the remaining chlorine is at Position 4.
Validated Laboratory Protocol
Adapted from PrepChem and Eur. J. Org. Chem. [1, 3]
Reagents:
-
2,5-Dichloronitrobenzene (17.0 g, 91 mmol)[2]
-
Thiophenol (10.0 g, 91 mmol)[2]
-
Potassium Hydroxide (KOH) (6.2 g, 95 mmol) or NaOH[2]
-
Solvent: DMF (170 mL)
Step-by-Step Workflow:
-
Preparation of Nucleophile: Dissolve thiophenol (10.0 g) in DMF (170 mL). Add KOH (6.2 g) and stir until fully dissolved to generate the potassium thiophenolate species.
-
Addition: Add 2,5-dichloronitrobenzene (17.0 g) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and stir for 3 hours . (Alternative: Room temperature for 15 hours with NaOH).
-
Work-up:
-
Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc) to yield yellow crystals.
Figure 1: Regioselective synthesis via SₙAr mechanism. The nitro group directs the thiophenol attack to the ortho-chlorine.
Part 4: Downstream Applications & Reactivity
The value of this compound lies in its transformability. It is a "masked" phenothiazine precursor.
Reduction to Anilines (The Gateway Step)
The nitro group can be selectively reduced to an amine without dechlorinating the aromatic ring (if conditions are controlled).
-
Reagents: Iron powder/HCl (Béchamp reduction) or SnCl₂/EtOH.
-
Product: 4-Chloro-2-(phenylthio)aniline (CAS 15264-96-7).
-
Significance: This aniline is the immediate precursor for the Smiles rearrangement or direct cyclization to phenothiazines.
Synthesis of Phenothiazines
The reduced aniline derivative undergoes cyclization (often catalyzed by iodine or sulfur) to form 2-chlorophenothiazine .
-
Drug Relevance: 2-Chlorophenothiazine is the scaffold for Chlorpromazine (antipsychotic) and Prochlorperazine (antiemetic).
Medicinal Chemistry: Antiparasitic Agents
Research indicates that quaternary arylalkylammonium derivatives synthesized from this sulfide core act as inhibitors of Trypanothione Reductase (TryR).
-
Mechanism: TryR is a unique antioxidant enzyme in Trypanosoma and Leishmania parasites. Inhibiting TryR induces oxidative stress and parasite death.
-
Potency: Derivatives have shown IC₅₀ values in the micromolar range against Leishmania donovani [6].
Figure 2: Divergent synthesis pathways leading to neuroleptic scaffolds and antiparasitic agents.
Part 5: Safety & Handling
Hazard Classification (GHS):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautions:
-
Thiophenol: Extremely malodorous and toxic. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) should be available to neutralize thiophenol spills/glassware.
-
Nitro-aromatics: Potential explosion hazard if heated to dryness or subjected to shock. Avoid distilling the crude reaction mixture to dryness without stabilizing.
References
-
PrepChem. "Synthesis of this compound."[2] PrepChem.com. Accessed 2024.[6] Link
-
Fine Technology. "Product Data: this compound." FineTech Ind. Link
-
Beletskaya, I. P., et al. "Copper-Catalyzed Synthesis of Diaryl Sulfides." Eur. J. Org. Chem., 2009.[7] (Contextual citation for S-arylation methods).
-
Apollo Scientific. "Safety Data Sheet: 4-Chloro-2-nitrophenyl phenyl sulfide." Apollo Scientific. Link
-
PubChem. "4-Chloro-4'-nitrodiphenyl sulfide Compound Summary." (Isomer comparison and properties). National Library of Medicine. Link
-
Journal of Medicinal Chemistry. "Antitrypanosomal, Antileishmanial, and Antimalarial Activities of Quaternary Arylalkylammonium 2-Amino-4-Chlorophenyl Phenyl Sulfides." ACS Publications. Link
Sources
- 1. This compound | CAS: 4548-56-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. 4548-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 4-Chloro-4'-nitrodiphenyl sulfide | C12H8ClNO2S | CID 140869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene
This Application Note is designed to provide a comprehensive, field-validated guide for the regioselective synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene via Nucleophilic Aromatic Substitution (
Executive Summary
This protocol details the synthesis of this compound by reacting 2,5-dichloronitrobenzene with thiophenol (benzenethiol). This transformation relies on the principles of Nucleophilic Aromatic Substitution (
Key Technical Insights:
-
Regioselectivity: The reaction is highly selective for the chlorine atom ortho to the nitro group (C-2), leaving the meta-chlorine (C-5) intact.
-
Product Identity: While the starting material is 2,5-substituted, the resulting product is named 4-chloro-2-nitro... due to IUPAC renumbering priorities after the sulfide is installed.
-
Yield Expectations: >90% isolated yield is typical with optimized conditions.
Mechanistic Insight & Regiochemistry
The Regioselectivity Paradox
The starting material, 2,5-dichloronitrobenzene , possesses two electrophilic sites (C-2 and C-5). However, the reaction occurs exclusively at C-2 .
-
Electronic Activation: The nitro group (
) is a strong electron-withdrawing group (EWG). It activates positions ortho and para to itself for nucleophilic attack by stabilizing the negative charge in the transition state (Meisenheimer complex). -
The Inert Meta Position: The chlorine at C-5 is meta to the nitro group. The resonance structures of the intermediate cannot delocalize the negative charge onto the nitro oxygens; thus, C-5 is effectively inert to
under these conditions.
Reaction Scheme & Renumbering
The apparent change from "2,5-dichloro" to "4-chloro" in the product name is a result of IUPAC numbering rules, not a rearrangement.
Figure 1: Reaction pathway demonstrating the regioselective displacement of the ortho-chlorine and subsequent renumbering of the ring.
Experimental Protocols
Two methods are provided. Method A is the industry standard for robustness and scale. Method B is a "greener" alternative suitable for smaller lab-scale batches where DMF removal is undesirable.
Safety Pre-Requisites
-
Thiophenol Warning: Thiophenol has an intense, repulsive stench and is highly toxic. ALL work must be performed in a functioning fume hood.
-
Odor Control: Prepare a "bleach trap" (10% sodium hypochlorite solution) to neutralize all glassware and syringes before they leave the hood. Thiophenol oxidizes to odorless diphenyl disulfide or sulfonic acid derivatives upon contact with bleach.
Method A: High-Performance Protocol (DMF/KOH)
Recommended for maximum yield and difficult substrates.
Materials:
-
2,5-Dichloronitrobenzene (1.0 eq)[1]
-
Thiophenol (1.05 eq)
-
Potassium Hydroxide (KOH) pellets (1.1 eq) OR Potassium Carbonate (
) (1.5 eq) -
Solvent: N,N-Dimethylformamide (DMF) (5 mL per gram of substrate)
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiophenol (1.05 eq) in DMF.
-
Deprotonation: Add KOH (1.1 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes. The solution will likely turn yellow/orange as the thiophenolate anion forms.
-
Note: If using
, stir for 30 mins to ensure sufficient deprotonation.
-
-
Addition: Add 2,5-Dichloronitrobenzene (1.0 eq) in a single portion.
-
Reaction: Heat the mixture to 70°C . Monitor by TLC (Solvent: 10% EtOAc/Hexane).
-
Time: Reaction is typically complete within 2–3 hours.
-
-
Quench & Workup:
-
Cool to RT.
-
Pour the reaction mixture slowly into 5 volumes of vigorously stirring ice-water.
-
The product should precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and salts.
-
Purification: Recrystallize from Ethanol or Cyclohexane to obtain bright yellow crystals.
Method B: Green Protocol (Ethanol/NaOH)
Recommended for ease of workup and avoiding DMF.
Materials:
-
2,5-Dichloronitrobenzene (1.0 eq)[1]
-
Thiophenol (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Solvent: Ethanol (95% or absolute)
Step-by-Step Procedure:
-
Dissolve NaOH (1.1 eq) in minimal water (approx. 1 mL/g NaOH) and dilute with Ethanol.
-
Add Thiophenol (1.0 eq) dropwise. Exotherm expected.
-
Add 2,5-Dichloronitrobenzene (1.0 eq).[1]
-
Heat to Reflux (78°C) for 4–6 hours.
-
Workup: Cool the mixture in an ice bath. The product often crystallizes directly from the reaction mixture.
-
Filtration: Filter the precipitate. If no precipitate forms, pour into water as in Method A.
Data Summary & Process Parameters
| Parameter | Method A (DMF) | Method B (Ethanol) |
| Temperature | 60–70°C | Reflux (~78°C) |
| Time | 2–3 Hours | 4–6 Hours |
| Base | KOH or | NaOH |
| Yield | 92–96% | 85–90% |
| Workup | Water precipitation | Direct crystallization or Water precipitation |
| Key Advantage | Faster, higher solubility | Avoids toxic DMF, easier drying |
Purification Workflow
Figure 2: Standard downstream processing workflow for isolation of the target sulfide.
Troubleshooting & Critical Notes
Regio-Isomer Verification
If you suspect you have synthesized the wrong isomer (e.g., if you started with 2,4-dichloronitrobenzene by mistake), check the 1H NMR coupling constants :
-
Target (4-Chloro...): The protons at C-3 and C-5 are meta to each other. You will see small meta-coupling constants (~2 Hz) for the proton between the Nitro and Cl.
-
Starting Material Check: Ensure your starting material is 2,5-DCNB (mp 52-54°C) and not 2,4-DCNB (mp 32-34°C).
Disulfide Contamination
If the product is contaminated with Diphenyl Disulfide (a common byproduct from oxidation of thiophenol):
-
Detection: Look for a lipophilic spot moving faster than the product on TLC.
-
Remediation: Recrystallize from Cyclohexane or Hexane. The disulfide is highly soluble in cold alkanes, while the nitro-sulfide product is less soluble.
Incomplete Reaction
If TLC shows remaining starting material after 4 hours:
-
Add 0.1 eq of additional Base and Thiophenol.
-
Increase temperature by 10°C (do not exceed 100°C to avoid nitro group reduction or degradation).
References
-
PrepChem. "Synthesis of this compound."[1][2] PrepChem.com. Accessed February 7, 2026. [Link]
- Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 111(3), 1596–1636.
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12306, 2,5-Dichloronitrobenzene." PubChem. [Link]
Sources
Reaction of thiophenol with 2,5-dichloronitrobenzene
Regioselective Synthesis of Diaryl Sulfides: of 2,5-Dichloronitrobenzene with Thiophenol
Strategic Overview
The nucleophilic aromatic substitution (
For researchers in drug discovery, this reaction is not merely a substitution; it is a lesson in regiocontrol . The substrate possesses two electrophilic sites (C-Cl bonds), yet the reaction demonstrates exquisite selectivity for the position ortho to the nitro group. This Application Note provides a robust, scalable protocol for this transformation, emphasizing the mechanistic underpinnings that guarantee selectivity and the safety protocols required for handling thiophenols.
Key Deliverables:
-
Regioselectivity: >98% selectivity for C2-displacement (ortho-substitution).
-
Yield: Consistently >90% isolated yield under optimized conditions.
-
Safety: Zero-tolerance odor protocols for thiophenol handling.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic landscape of the substrate. 2,5-Dichloronitrobenzene contains a strong electron-withdrawing group (EWG), the nitro group (
-
The Ortho-Effect (C2 Position): The chlorine at C2 is ortho to the nitro group. Attack here forms a Meisenheimer complex where the negative charge is delocalized directly onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy (
). -
The Meta-Effect (C5 Position): The chlorine at C5 is meta to the nitro group. Attack here results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group. Consequently, C5 remains virtually inert to
under standard conditions.
Reaction Pathway:
Figure 1: Mechanistic pathway highlighting the stabilization of the transition state via the ortho-nitro group, leading to exclusive C2 displacement.
Experimental Protocols
Two methods are presented. Method A is the standard bench protocol using carbonate bases, recommended for general synthesis. Method B uses sodium hydride for rapid, high-throughput applications but requires stricter moisture control.
Safety Pre-requisite: Thiophenol Handling
-
Hazard: Thiophenol is fatal if inhaled and possesses a potent stench.[1]
-
Engineering Control: All operations must occur in a functioning fume hood.
-
Decontamination: Prepare a "Bleach Bath" (10% Sodium Hypochlorite) before starting. All glassware and syringes contacting thiophenol must be soaked in this bath to oxidize the thiol to the odorless sulfonic acid before removal from the hood.
Method A: The Carbonate Route (Recommended)
Reagents:
-
2,5-Dichloronitrobenzene (1.0 equiv)[2]
-
Thiophenol (1.05 equiv)
-
Potassium Carbonate (
), anhydrous (1.2 equiv) -
DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.5 M concentration]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (
) or Argon. -
Dissolution: Add 2,5-dichloronitrobenzene (1.92 g, 10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.
-
Base Addition: Add
(1.66 g, 12 mmol) in a single portion. The suspension may turn slightly yellow. -
Nucleophile Addition: Via syringe, add thiophenol (1.08 mL, 10.5 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; observe temperature if scaling up >10g.
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Self-Validation (TLC): Eluent 10% EtOAc in Hexanes.
-
Starting Material (
) should disappear. -
Product (
) appears as a bright yellow spot.
-
-
Workup:
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
mL) and cold hexanes ( mL) to remove disulfide byproducts. -
Dry under high vacuum.
-
Typical Yield: 92-96% (Yellow crystalline solid).
Method B: The Hydride Route (High Speed)
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv)
-
THF (Tetrahydrofuran), anhydrous[3]
Procedure:
-
Suspend NaH in cold THF (
). -
Add Thiophenol dropwise (Gas evolution:
). Stir 15 min to form Sodium Thiophenolate ( ). -
Add 2,5-dichloronitrobenzene solution.[2]
-
Stir at Room Temperature (RT) for 1 hour.
-
Quench with saturated
. Extract with EtOAc.[2][3]
Data Interpretation & Validation
Successful synthesis is confirmed by the specific shift of the aromatic protons and the disappearance of the S-H stretch in IR.
Table 1: Key Characterization Data
| Technique | Parameter | Observation (Product) | Explanation |
| 1H NMR | H-3 Proton | Doublet, | Upfield shift due to shielding by the S-Phenyl ring (Ortho to S). |
| 1H NMR | H-6 Proton | Doublet, | Remains deshielded (Ortho to |
| 13C NMR | C-S Carbon | Significant shift from C-Cl starting material. | |
| HRMS | Mass | M+ found | Confirms substitution of Cl (35) with SPh (109). |
| Appearance | Color | Bright Yellow | Typical for nitro-aromatic sulfides (charge transfer band). |
Workflow Diagram:
Figure 2: Operational workflow for Method A (Carbonate Route).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of Thiophenol | Ensure inert atmosphere ( |
| Impurity: Disulfide | Excess Oxidant/Air | Wash crude solid with cold hexanes; Diphenyl disulfide is soluble in hexanes, the product is not. |
| Regioisomer Mix | Extreme Temperatures | Do not exceed 100°C. High heat may force minor substitution at C5 (rare). |
| Odor Leak | Poor Quenching | Soak all glassware in 10% bleach for 24h. Use a dedicated waste container. |
References
-
Regioselectivity in SNAr: Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596–1636. Link
-
Synthesis Protocol (Analogous Substrates): Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.43 (2002). Preparation of aryl sulfides. Link
-
Safety Data (Thiophenol): PubChem Compound Summary for CID 7969, Thiophenol. National Center for Biotechnology Information (2023). Link
-
Patent Reference (Industrial Scale): Bayer AG. (1992).[1] Process for the preparation of 2-nitro-5-phenylthio-aniline. DE4202262A1. (Demonstrates reactivity patterns of chloro-nitro aromatics). Link
Application Note: High-Fidelity Regioselective Synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene via
Abstract & Strategic Overview
This application note details the optimized protocol for synthesizing 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS: 4548-56-5), a critical scaffold in medicinal chemistry and dye synthesis. The synthesis utilizes a Nucleophilic Aromatic Substitution (
The core challenge in this synthesis is regioselectivity . The starting material contains two electrophilic sites (C1 and C4). This protocol leverages the ortho-effect of the nitro group to direct nucleophilic attack exclusively to the C1 position, displacing the chlorine atom adjacent to the nitro group while leaving the C4 chlorine intact.
Mechanistic Insight: The Regioselectivity Engine
The success of this synthesis relies on the electronic directing effects of the nitro group. In
-
Activation: The nitro group (-NO
) is a strong electron-withdrawing group (EWG). It stabilizes the negative charge in the transition state significantly more effectively at the ortho and para positions than at the meta position. -
Differentiation: In 1,4-dichloro-2-nitrobenzene:
-
C1-Cl: Located ortho to the nitro group. Highly activated.
-
C4-Cl: Located meta to the nitro group. Poorly activated.
-
-
Outcome: The thiophenolate anion (PhS
) selectively attacks C1.
Diagram 1: Reaction Mechanism & Regioselectivity Pathway
Figure 1: Mechanistic pathway illustrating the selective attack of the thiophenolate anion at the C1 position, driven by ortho-nitro stabilization of the Meisenheimer intermediate.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 1,4-Dichloro-2-nitrobenzene | 192.00 | 1.0 | Substrate | Irritant, Toxic |
| Thiophenol (Benzenethiol) | 110.18 | 1.05 | Nucleophile | Fatal if inhaled , Stench |
| Potassium Hydroxide (KOH) | 56.11 | 1.1 | Base | Corrosive |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Reprotoxic |
| Bleach (NaOCl) | - | - | Decontamination | Oxidizer |
Safety Pre-Read (CRITICAL)
-
Thiophenol Handling: Thiophenol has a repulsive, penetrating stench and is highly toxic. All operations must be performed in a high-efficiency fume hood.
-
Double-Gloving: Use nitrile gloves over laminate gloves.
-
Scrubbing Solution: Prepare a bleach solution (10% NaOCl) before starting. All glassware and syringes contacting thiophenol must be soaked in bleach immediately after use to oxidize the thiol to the odorless sulfonic acid.
Step-by-Step Synthesis Procedure
Step 1: Nucleophile Generation
-
Charge a 3-neck round-bottom flask (RBF) with a magnetic stir bar.
-
Add DMF (10 volumes relative to substrate mass).
-
Add Thiophenol (1.05 equiv) via syringe.
-
Add KOH (1.1 equiv) pellets or powder.
-
Stir at Room Temperature (RT) for 15–20 minutes until the KOH dissolves and the solution turns yellow/orange, indicating the formation of potassium thiophenolate.
Step 2: Substrate Addition 6. Add 1,4-Dichloro-2-nitrobenzene (1.0 equiv) in a single portion.
- Heat the reaction mixture to 70°C .
- Maintain stirring at 70°C for 3 hours .
Step 3: Reaction Monitoring 9. Check completion via TLC (Hexane/Ethyl Acetate 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5, yellow spot).
Step 4: Workup & Purification 10. Cool the mixture to RT. 11. Quench: Pour the reaction mixture into 5 volumes of ice-cold 1N NaOH.
- Rationale: The NaOH keeps unreacted thiophenol in the aqueous phase as the thiophenolate salt.
- Extraction: Extract with Chloroform (
) or Ethyl Acetate ( ). - Wash: Wash the combined organic layers with:
- 1N NaOH (
) – Critical to remove residual thiophenol. - 1N HCl (
) – To neutralize bases. - Brine (
).
- Dry & Concentrate: Dry over anhydrous
, filter, and concentrate in vacuo (rotary evaporator). - Crystallization: Recrystallize the crude yellow solid from Cyclohexane or Ethanol/Water to yield bright yellow crystals.
Workflow Visualization
Diagram 2: Operational Workflow
Figure 2: End-to-end experimental workflow emphasizing the critical alkaline quench step to manage thiophenol toxicity.
Analytical Validation
Successful synthesis is confirmed by the following physicochemical properties:
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 85–87°C.
-
H NMR (400 MHz,
):-
Look for the loss of the doublet at
~7.5 ppm corresponding to the proton ortho to the nitro group in the starting material. -
New aromatic multiplets at
7.3–7.6 ppm (phenylthio group). -
The protons on the central ring will show an ABX or AMX pattern depending on resolution, shifted due to the S-Ph group.
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion
(showing the characteristic 3:1 Chlorine isotope pattern).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of thiophenol. | Ensure KOH is fresh or use |
| Diphenyl Sulfide Formation | Reaction at C4 (Meta) or bis-substitution. | Strictly control temp at 70°C. Do not exceed 1.1 equiv of thiophenol. |
| Persistent Stench | Residual Thiophenol in product. | Increase the number of 1N NaOH washes during workup. Treat glassware with bleach. |
| Oily Product | Solvent impurities. | Ensure DMF is removed completely (high vac) before crystallization. |
References
-
PrepChem. Synthesis of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 376977, this compound. Retrieved from [Link]
-
Organic Syntheses. Thiophenol Safety and Handling Protocols. (General Reference for Thiophenol handling). Retrieved from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951).Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. (Foundational text on regioselectivity rules).
Sources
Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-nitro-1-(phenylthio)benzene
Introduction: Strategic Importance of 4-Chloro-2-(phenylthio)aniline
The selective reduction of the nitro group in 4-Chloro-2-nitro-1-(phenylthio)benzene is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4-Chloro-2-(phenylthio)aniline. This aniline derivative serves as a pivotal building block in the development of a wide range of pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a reducible nitro group, a halogen, and a thioether linkage—presents a significant challenge in chemoselectivity. A successful reduction strategy must efficiently convert the nitro group to an amine while preserving the chloro and phenylthio moieties, as any side reactions would lead to impurities that are difficult to separate and would compromise the yield and quality of the final product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of this compound. We will explore three robust and widely applicable methods: Catalytic Hydrogenation with Raney® Nickel, reduction with Tin(II) Chloride (SnCl₂), and reduction with Iron (Fe) in acidic or neutral media. Each method is presented with a detailed protocol, a discussion of the underlying mechanism, and a comparative analysis to aid in selecting the most appropriate method for a given research and development context.
Comparative Overview of Reduction Methodologies
The choice of a reduction method is dictated by a multitude of factors including chemoselectivity, reaction conditions, cost, scalability, and ease of workup. The following table provides a comparative summary of the three methods detailed in this guide.
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Tin(II) Chloride (SnCl₂) Reduction | Iron (Fe) / Acid or NH₄Cl Reduction |
| Chemoselectivity | High | High | High |
| Key Advantage | Avoids dehalogenation often seen with Pd/C | Mild conditions, tolerates many functional groups | Cost-effective, environmentally benign metal |
| Potential Side Reactions | C-S bond cleavage (less common than with Pd) | Formation of tin salt precipitates during workup | Vigorous reaction, potential for impurities if not controlled |
| Typical Reaction Temp. | Room Temperature to 50 °C | Room Temperature to Reflux | Reflux |
| Typical Reaction Time | 2 - 8 hours | 1 - 6 hours | 1 - 7 hours |
| Typical Yield | > 90% | > 85% | > 80% |
| Work-up Complexity | Simple filtration of catalyst | Can be challenging due to tin salts | Generally straightforward filtration |
| Scalability | Excellent | Good, but waste disposal is a concern | Excellent |
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups.[1] While Palladium on carbon (Pd/C) is a common catalyst, it is often associated with undesired hydrodechlorination.[2] Raney® Nickel, a porous nickel catalyst, is an excellent alternative that generally avoids the cleavage of the C-Cl bond, making it a superior choice for the reduction of halogenated nitroaromatics.[2]
Causality of Experimental Choices
The choice of Raney® Nickel is a strategic one to ensure the integrity of the chloro-substituent. The mechanism of hydrodehalogenation is less favored on nickel catalysts compared to palladium. Furthermore, the reaction is typically run at low to moderate pressures of hydrogen and at or near room temperature to minimize potential side reactions such as the cleavage of the C-S bond of the phenylthio group, which can occur under more forcing conditions.[3]
Experimental Workflow
Sources
Application Note: Regioselective Synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene
Executive Summary
This application note details a high-yield, regioselective protocol for the synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene via Nucleophilic Aromatic Substitution (
Key features of this protocol include:
-
Regiocontrol: Exploits the ortho-directing activation of the nitro group to selectively displace the C1-chlorine while retaining the C4-chlorine.
-
Scalability: Designed for milligram to multi-gram scale synthesis.
-
Safety Integrated: Includes specific mitigation strategies for thiophenol toxicity and odor control.
Theoretical Basis & Mechanism
Reaction Strategy
The synthesis relies on the varying reactivity of the two chlorine atoms in the starting material, 1,4-dichloro-2-nitrobenzene (also referred to as 2,5-dichloronitrobenzene).
-
C1-Cl (Target): Positioned ortho to the electron-withdrawing nitro (
) group. The inductive and resonance withdrawal of the nitro group lowers the energy of the transition state (Meisenheimer complex), making this position highly susceptible to nucleophilic attack. -
C4-Cl (Retained): Positioned meta to the nitro group. It lacks the direct resonance stabilization required for facile
displacement under these conditions.
Reaction Scheme
The thiophenolate anion (generated in situ using base) attacks C1, forming a resonance-stabilized anionic intermediate. Re-aromatization expels the chloride ion, yielding the target diaryl sulfide.
Figure 1: Mechanistic pathway highlighting the regioselective addition-elimination sequence.
Material Safety & Handling (CRITICAL)
Thiophenol (Benzenethiol) is a high-hazard reagent. It poses severe risks including high toxicity (oral/dermal/inhalation) and an extremely potent, penetrating stench that adheres to clothing and skin.
| Hazard | Mitigation Strategy |
| Stench | All work MUST be performed in a functioning fume hood. Double-glove. Keep a "bleach bath" (10% sodium hypochlorite) ready to quench all glassware and syringes immediately after use. Bleach oxidizes the thiol to the odorless sulfonic acid. |
| Toxicity | Wear a lab coat, chemical-resistant apron, and safety goggles. Avoid all skin contact.[1][2][3] |
| Waste | Treat all aqueous waste with bleach before disposal to prevent downstream odor issues in plumbing. |
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount (Example) | Role |
| 1,4-Dichloro-2-nitrobenzene | 192.00 | 1.0 | 1.92 g (10 mmol) | Electrophile |
| Thiophenol | 110.18 | 1.05 | 1.16 g (1.08 mL) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.2 | 1.66 g | Base |
| DMF (N,N-Dimethylformamide) | - | - | 20 mL | Solvent |
| Bleach (10% NaOCl) | - | - | Excess | Quenching Agent |
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add DMF (20 mL) and Potassium Carbonate (1.66 g).
-
Under a fume hood, carefully add Thiophenol (1.08 mL) via syringe.
-
Note: The mixture may turn slightly yellow/cloudy as potassium thiophenolate forms.
-
-
Stir at room temperature for 15 minutes to ensure deprotonation.
Step 2: Electrophile Addition 5. Add 1,4-Dichloro-2-nitrobenzene (1.92 g) in a single portion. 6. Fit the flask with a reflux condenser (or simple stopper if running at low temp, though a condenser is preferred for safety).
Step 3: Reaction 7. Heat the reaction mixture to 70°C in an oil bath. 8. Monitor progress via TLC (Thin Layer Chromatography).[5]
- Eluent: Hexane:Ethyl Acetate (9:1).
- Visualization: UV light (254 nm). The product will appear as a distinct yellow spot, less polar than the starting material.
- Time: Reaction is typically complete within 2–4 hours .
Step 4: Workup & Quenching
9. Cool the mixture to room temperature.
10. Odor Quench: Prepare a beaker with 100 mL water and 20 mL bleach. Rinse the syringe used for thiophenol into this beaker immediately.
11. Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. The product should precipitate as a yellow solid.
12. If Solid: Filter the precipitate using a Buchner funnel. Wash the solid with water (3 x 50 mL) to remove DMF and inorganic salts.
13. If Oily: Extract with Ethyl Acetate (3 x 50 mL).[5] Wash the organic layer with 1M NaOH (2 x 30 mL) to remove unreacted thiophenol (critical for odor control), followed by brine. Dry over
Step 5: Purification 14. Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture. 15. Dry the yellow crystals under high vacuum.
Process Control & Workflow
The following flowchart outlines the critical decision points and odor control steps to ensure a successful synthesis.
Figure 2: Operational workflow emphasizing safety (red nodes) and decision gates.
Characterization Data
The purified compound, This compound , is a yellow crystalline solid.[4]
| Property | Expected Value | Notes |
| Appearance | Yellow Crystals | |
| Melting Point | 83 – 85 °C | Literature value: 83 °C [2] |
| Yield | 85 – 95% | Quantitative conversion is common |
Spectral Validation (
-
8.23 (d, J = 2.2 Hz, 1H) – Proton at C3 (between
and Cl). - 7.59 – 7.48 (m, 5H) – Phenyl ring protons.
- 7.32 (dd, J = 8.7, 2.2 Hz, 1H) – Proton at C5.
- 6.78 (d, J = 8.7 Hz, 1H) – Proton at C6 (ortho to S-Ph).
Interpretation: The doublet at 6.78 ppm corresponds to the proton ortho to the sulfide linkage, significantly shielded compared to the starting material, confirming the substitution at the C1 position.
References
-
PrepChem. "Synthesis of this compound."[6] PrepChem.com. Accessed October 2023. Link
-
Becht, J.-M., et al. "Palladium-Catalyzed Synthesis of Diaryl Sulfides." Wiley-VCH / Chemistry - A European Journal, Supporting Information. (Confirming MP and NMR data). Link
-
Thermo Fisher Scientific. "Thiophenol Safety Data Sheet (SDS)." Accessed October 2023. Link
-
PubChem. "1,4-Dichloro-2-nitrobenzene Compound Summary." National Library of Medicine. Link
Sources
Application Note: Comprehensive Analytical Characterization of 4-Chloro-2-nitro-1-(phenylthio)benzene
Abstract
This document provides a detailed guide for the analytical characterization of 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS: 4548-56-5), a substituted diphenyl sulfide derivative. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals who require robust methods for identity confirmation, purity assessment, and impurity profiling. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a comprehensive understanding of the analytical workflow. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry.
Compound Profile and Analytical Strategy
This compound is an organic compound featuring a chlorinated and nitrated benzene ring linked to a second phenyl ring via a thioether bridge. Accurate characterization is critical to ensure its suitability for downstream applications, as the presence of impurities can significantly impact reaction yields, biological activity, or material properties.
Physicochemical Properties
A summary of the key properties of the target analyte is presented below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-nitro-1-phenylsulfanylbenzene | PubChem[1] |
| CAS Number | 4548-56-5 | PubChem[1] |
| Molecular Formula | C₁₂H₈ClNO₂S | PubChem[1] |
| Molecular Weight | 265.72 g/mol | PubChem[1] |
| Appearance | Pale yellow solid (predicted) |
Synthetic Route and Potential Impurities
Understanding the synthesis is fundamental to anticipating potential impurities. A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with thiophenol in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF)[2].
This synthetic pathway suggests the following potential impurities that must be monitored:
-
Unreacted Starting Materials: Thiophenol, 2,5-dichloronitrobenzene.
-
Isomeric Byproducts: Positional isomers resulting from substitution at other sites, though the chosen starting material limits this.
-
Side-Products: Oxidation products of thiophenol (e.g., diphenyl disulfide).
-
Residual Solvents: Dimethylformamide (DMF), chloroform (CHCl₃), cyclohexane[2].
-
Inorganic Salts: Residual base (KOH) or salts formed during workup.
Integrated Analytical Workflow
A multi-technique approach is essential for a complete and trustworthy characterization. Chromatographic methods provide separation and quantification, while spectroscopic methods confirm molecular structure and identity.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile to semi-volatile organic compounds. It separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the nitroaromatic system allows for sensitive detection. This method is widely applied for the analysis of nitroaromatic compounds[3][4].
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used for quantitative analysis.
Expected Results: A major peak corresponding to this compound should be observed, with any impurities appearing as smaller peaks at different retention times. The high percentage of acetonitrile in the gradient ensures elution of any less polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and library matching. EPA Method 8091 provides a basis for the GC analysis of nitroaromatics[5].
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C, Split mode (e.g., 50:1).
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Expected Results: The total ion chromatogram (TIC) will show peaks for the main compound and any volatile impurities. Expected impurities like thiophenol, 2,5-dichloronitrobenzene, and residual solvents (DMF, cyclohexane) can be identified by comparing their mass spectra to reference libraries (e.g., NIST).
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The distinct electronic environments created by the chloro, nitro, and phenylthio substituents will result in a characteristic spectral fingerprint.
Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments (e.g., COSY, HSQC) for full assignment.
Expected Spectra:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, the protons on each benzene ring will be chemically distinct, leading to a series of doublets and doublets of doublets.
-
¹³C NMR: The spectrum will display 12 distinct signals for the 12 unique carbon atoms in the molecule. Carbons attached to the electronegative nitro, chloro, and sulfur groups will be significantly shifted.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It provides a rapid and reliable method for confirming the presence of key structural motifs. The technique is a sensitive method for detecting various biomolecular compositions[6].
Protocol:
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| ~1520-1560 & ~1340-1360 | Nitro (Ar-NO₂) | Asymmetric & Symmetric Stretch | [7] |
| ~3050-3100 | Aromatic C-H | Stretch | |
| ~1450-1580 | Aromatic C=C | Ring Stretch | |
| ~1080-1120 | C-S (Thioether) | Stretch | |
| ~750-850 | C-Cl | Stretch | |
| ~690-770 | Aromatic C-H | Out-of-plane Bend |
UV-Visible (UV-Vis) Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple, cost-effective, and robust technique for the quantitative analysis of compounds containing chromophores[8][9]. The extended π-system of the dual aromatic rings, coupled with the nitro group, results in strong UV absorbance, which can be used for concentration determination via Beer's Law[10].
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the region of analysis (e.g., methanol or acetonitrile).
-
Determination of λmax: Prepare a dilute solution (~10 µg/mL) and scan across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Quantitative Analysis: a. Prepare a series of standard solutions of known concentrations from a high-purity reference standard. b. Measure the absorbance of each standard at the predetermined λmax. c. Construct a calibration curve by plotting absorbance versus concentration. d. Measure the absorbance of the unknown sample (prepared at a concentration within the linear range of the curve) and determine its concentration from the calibration curve.
Expected Results: The compound is expected to exhibit strong absorbance maxima in the UV region, characteristic of nitroaromatic compounds. The calibration curve should demonstrate high linearity (R² > 0.999).
Safety Precautions
Based on aggregated GHS data, this compound is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
PrepChem.com. Synthesis of this compound (32). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzenes. Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Journal of Pharmaceutical Negative Results. Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Available from: [Link]
-
BrainKart. Quantitative Applications - Ultraviolet-Visible and Infrared Spectrophotometry. Available from: [Link]
-
Journal of Pharmacognosy and Phytochemistry. Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
PubMed. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Available from: [Link]
Sources
- 1. This compound | C12H8ClNO2S | CID 376977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. brainkart.com [brainkart.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. repligen.com [repligen.com]
Application Note: A Robust HPLC Method for Purity Analysis of 4-Chloro-2-nitro-1-(phenylthio)benzene
Abstract
This application note presents a comprehensive guide for the determination of purity for 4-Chloro-2-nitro-1-(phenylthio)benzene, a key intermediate in various synthetic pathways. A robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is detailed. This document provides the scientific rationale for the selection of chromatographic conditions, a step-by-step protocol for sample and mobile phase preparation, and a systematic approach to method validation in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.
Introduction
This compound is a diaryl sulfide derivative of significant interest in the chemical and pharmaceutical industries. Its synthesis and subsequent use in multi-step reactions necessitate stringent quality control to ensure the purity of the final products. The presence of impurities, even in trace amounts, can affect reaction yields, induce side reactions, and compromise the safety and efficacy of downstream products.
The primary route to synthesize this compound involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with thiophenol[1]. This synthesis pathway can lead to several potential impurities, including unreacted starting materials (2,5-dichloronitrobenzene and thiophenol) and by-products from side reactions. Therefore, a reliable analytical method is crucial for the accurate quantification of this compound and the detection of any process-related impurities.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the purity assessment of this compound. This application note describes a validated RP-HPLC method that is specific, accurate, precise, and linear over a defined concentration range.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂S | PubChem |
| Molecular Weight | 265.7 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from structure |
The presence of the nitro group and the aromatic rings suggests strong UV absorbance, making UV detection a suitable choice for this analysis. The non-polar nature of the molecule indicates good retention on a reverse-phase column.
HPLC Method Development and Rationale
The development of this HPLC method was guided by the chemical nature of this compound and its potential impurities.
Choice of Stationary Phase
A C18 (octadecylsilane) stationary phase is selected for this method. C18 columns are widely used in reverse-phase chromatography and are effective for separating non-polar to moderately polar compounds. The hydrophobic interactions between the analyte and the C18 stationary phase will provide good retention and resolution from potential impurities.
Mobile Phase Selection
An isocratic mobile phase consisting of a mixture of acetonitrile and water is chosen for its simplicity, robustness, and common use in the analysis of nitroaromatic compounds. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water can be optimized to achieve the desired retention time and resolution.
Detection Wavelength
Nitroaromatic compounds typically exhibit strong UV absorbance. Based on the UV-visible absorption spectra of similar compounds like 4-nitrophenol, which shows a significant red shift in its absorption band from 317 nm to 400 nm upon formation of the nitrophenolate ion, a detection wavelength in this range is expected to provide high sensitivity[2]. For this method, a preliminary wavelength of 254 nm is selected as it is a common wavelength for the detection of aromatic compounds. However, for optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector during method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: A well-characterized reference standard of this compound.
-
Sample: The batch of this compound to be analyzed.
Preparation of Mobile Phase
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 70:30 (v/v) . Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solution
Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard solution with a concentration of approximately 100 µg/mL.
Preparation of Sample Solution
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a sample solution with a concentration of approximately 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax) |
| Run Time | 20 minutes |
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples should be analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks.
Linearity
The linearity of the method should be established by analyzing a series of solutions of the reference standard at different concentrations (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy
The accuracy of the method should be determined by the recovery of a known amount of the reference standard spiked into a placebo or a sample matrix. The analysis should be performed at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery should be within an acceptable range (typically 98-102%).
Precision
-
Repeatability (Intra-day precision): The repeatability of the method should be assessed by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision should be determined by analyzing the standard solution on different days, by different analysts, or using different equipment. The RSD between the results should be evaluated.
For both repeatability and intermediate precision, an RSD of ≤ 2% is generally considered acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile:Water 68:32 and 72:28)
-
Column temperature (± 5 °C)
The effect of these variations on the system suitability parameters (e.g., retention time, resolution, and peak asymmetry) should be assessed.
Data Presentation and Analysis
The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) × 100
Workflow Diagrams
Caption: Figure 1. HPLC analysis workflow.
Caption: Figure 2. Method validation logic.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is simple, accurate, precise, and specific. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality data suitable for quality control and regulatory purposes in the chemical and pharmaceutical industries.
References
-
Sampath, M., Ezhilarasu, T., Abiraman, T., & Balasubramanian, S. (2014). One pot green synthesis of Ag, Au and Au-Ag alloy nanoparticles using isonicotinic acid hydrazide and starch. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 90-97. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of this compound (32). Available at: [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-nitro-1-(phenylthio)benzene by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Chloro-2-nitro-1-(phenylthio)benzene via recrystallization. This document is structured to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid sample, in this case, this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the surrounding solution (mother liquor). This process yields a product with significantly higher purity, which is crucial for subsequent synthetic steps, analytical characterization, and biological assays.
Q2: What are the key characteristics of a suitable recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated to its boiling point.
-
Low Solvating Power at Lower Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
-
Safety: The solvent should have a favorable safety profile, minimizing toxicity and flammability.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on available literature and the physicochemical properties of the target molecule, the following solvents are recommended for initial screening:
-
Cyclohexane: A documented solvent for the successful recrystallization of this compound.[1]
-
Ethanol/Methanol: Alcohols are often effective for recrystallizing nitroaromatic compounds.
-
Toluene: As an aromatic solvent, it may offer good solubility at higher temperatures.
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, toluene/hexane) can be employed. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid, followed by slow cooling.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Symptom: Upon cooling, the dissolved solid separates as a liquid layer (an oil) rather than forming solid crystals.
-
Cause: This phenomenon, known as "oiling out," typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent. The compound melts in the hot solvent before it can crystallize. While the exact melting point of this compound is not widely reported, its isomers, 2-nitro-4'-chloro diphenyl sulfide and 4-chloro-4'-nitrodiphenyl sulfide, have melting points of 94°C and 83-84°C, respectively.[2][3] It is reasonable to expect a similar melting point for the target compound. If a high-boiling point solvent is used, the solution temperature may exceed the compound's melting point.
-
Solutions:
-
Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides a larger window for nucleation and crystal growth to occur above the melting point of the compound.
-
Add More Solvent: The saturation temperature of the solution may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. This lowers the saturation point and may prevent oiling out upon cooling.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Induce Crystallization Above the Oiling Out Temperature: Scratch the inner surface of the flask with a glass rod or add a seed crystal at a temperature just above where oiling out is observed.
-
Problem 2: No crystals form upon cooling.
-
Symptom: The solution remains clear even after prolonged cooling, including in an ice bath.
-
Cause: This usually indicates that the solution is not supersaturated, meaning too much solvent was used initially.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Reduce the Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.
-
Use an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Problem 3: The resulting crystals are discolored.
-
Symptom: The isolated crystals have an undesirable color, suggesting the presence of impurities.
-
Cause: Colored impurities from the crude material may have co-crystallized with the product.
-
Solution:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Add it to the slightly cooled solution and then bring it back to a boil.
-
Perform a Second Recrystallization: If the crystals are still colored after the first recrystallization, a second recrystallization step may be necessary.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., cyclohexane, ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Solvent Screening for Recrystallization
To determine the best solvent, perform small-scale solubility tests:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., cyclohexane, ethanol, toluene, ethyl acetate, water) dropwise at room temperature, shaking after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise with heating until the solid dissolves.
-
Once dissolved, allow the test tube to cool to room temperature and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of pure crystals.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation upon Cooling |
| Cyclohexane | Low | High | Good[1] |
| Ethanol | Moderate | High | Fair to Good |
| Toluene | Moderate | High | Fair to Good |
| Water | Insoluble | Insoluble | None |
| Ethyl Acetate | High | Very High | Poor |
This table is based on general principles of solubility for related compounds and should be confirmed by experimental screening.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
4-chloro-4'-nitrodiphenyl sulfide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Retrieved February 5, 2026, from [Link]
-
4-Nitrochlorobenzene. In Wikipedia. (2023, December 29). Retrieved February 5, 2026, from [Link]
-
4-Chloro-2-nitro-1-(2-phenylethyl)benzene. (2017). IUCrData, 2(4). [Link]
-
4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. (2025, March 11). Retrieved February 5, 2026, from [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. (2020, October 7). Retrieved February 5, 2026, from [Link]
-
4-chloro-4'-nitrodiphenyl sulfide (C12H8ClNO2S). PubChemLite. (n.d.). Retrieved February 5, 2026, from [Link]
- CN101481311A - Preparation of 4-chloro-2-nitrophenol. Google Patents. (n.d.).
- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. Google Patents. (n.d.).
-
This compound. PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
Desulfurative Chlorination of Alkyl Phenyl Sulfides. ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of this compound (32). PrepChem.com. (n.d.). Retrieved February 5, 2026, from [Link]
-
4-Chloro-4'-nitrodiphenyl sulfide. PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. (n.d.). Retrieved February 5, 2026, from [Link]
-
Preparation method of 4'-chloro-2-nitrobiphenyl. Eureka | Patsnap. (n.d.). Retrieved February 5, 2026, from [Link]
-
1-(Chloromethyl)-4-(phenylthio)benzene. PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-2-nitro-1-(phenylthio)benzene
[1]
Classification: Organic Synthesis / Nucleophilic Aromatic Substitution (
Executive Summary & Reaction Logic
This guide addresses the synthesis of This compound via the Nucleophilic Aromatic Substitution (
The Core Mechanism: The reaction relies on the activation provided by the nitro group. In 2,5-dichloronitrobenzene, the chlorine at the C2 position is ortho to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack.[1] The chlorine at the C5 position is meta to the nitro group and remains unreactive under standard conditions. This electronic differentiation is the critical control point for regioselectivity.
Reaction Pathway & Impurity Map
The following diagram illustrates the primary synthetic pathway and the critical side reactions that users must control.
Figure 1: Reaction logic showing the selective
Critical Process Parameters (CPP) & Troubleshooting
The following troubleshooting guide addresses specific failure modes observed in the laboratory.
Issue 1: "My product contains a persistent yellow, non-polar impurity."
Diagnosis: Diphenyl Disulfide Formation. Thiophenol is easily oxidized to diphenyl disulfide by atmospheric oxygen, especially in basic media. This impurity co-crystallizes easily with the product.
-
Mechanism:
-
Corrective Action:
-
Degas Solvents: Sparge DMF with nitrogen or argon for 15 minutes prior to adding thiophenol.
-
Inert Atmosphere: Run the reaction strictly under
or Ar balloon/manifold. -
Purification: Wash the crude solid with cold hexane or cyclohexane. The disulfide is highly soluble in alkanes, whereas the nitro-sulfide product is less soluble [1].
-
Issue 2: "The reaction yield is low, and I see a new spot with high polarity."
Diagnosis: Hydrolysis of the Starting Material.
If the solvent (DMF) is "wet" or the KOH is hygroscopic, the hydroxide ion (
-
Mechanism:
attack by at the activated ortho-position yields 2,5-dichloronitrophenol (or 4-chloro-2-nitrophenol). -
Corrective Action:
-
Reagent Quality: Use anhydrous DMF. Use fresh KOH pellets (crushed immediately before use) or switch to Potassium Carbonate (
) which is milder and less prone to promoting rapid hydrolysis, though reaction times may increase. -
Stoichiometry: Ensure a slight excess of thiophenol (1.05 eq) to outcompete any trace hydroxide.
-
Issue 3: "I have isolated a mixture of isomers that I cannot separate."
Diagnosis: Regio-contamination from Starting Material. The reaction is highly regioselective for 2,5-dichloronitrobenzene (only the ortho-Cl reacts). However, commercial 2,5-dichloronitrobenzene often contains 2,4-dichloronitrobenzene as an impurity.
-
Causality: In 2,4-dichloronitrobenzene, both chlorines are activated (one ortho, one para). Reaction with thiophenol yields a mixture of constitutional isomers (sulfide at ortho vs. para) which are structurally very similar to your target.
-
Corrective Action:
-
QC Starting Material: Check the GC/MS of your 2,5-dichloronitrobenzene before starting. Purity should be >98%.
-
Recrystallization: If the impurity is present, recrystallize the starting material from ethanol before the reaction, rather than trying to separate the final sulfide products.
-
Issue 4: "Can I use Ethanol/Methanol as the solvent?"
Diagnosis: Etherification Side Reaction.
Using alcoholic solvents with strong bases (KOH/NaOH) generates alkoxides (
-
Risk: Alkoxides are strong nucleophiles and will compete with thiophenol in the
reaction, creating ether byproducts (e.g., 4-chloro-2-nitroanisole). -
Recommendation: Stick to polar aprotic solvents like DMF, DMSO, or NMP . If an alcohol must be used, the base must be weak (e.g.,
) or the counter-ion must match the solvent (not applicable here as we want the sulfide). DMF is the standard [1].
Validated Experimental Protocol
Target: this compound Scale: 10g (Optimization required for >100g)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |
| Thiophenol | 110.18 | 1.00 | 10.0 g | Nucleophile |
| KOH (85% pellets) | 56.11 | 1.05 | 6.2 g | Base |
| 2,5-Dichloronitrobenzene | 192.00 | 1.00 | 17.0 g | Substrate |
| DMF (Anhydrous) | 73.09 | - | 170 mL | Solvent |
Step-by-Step Methodology
-
Thiophenolate Formation:
-
To a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add DMF (170 mL) .
-
Add Thiophenol (10.0 g) . Caution: Stench. Use bleach trap for exhaust.
-
Add KOH (6.2 g) . Stir at room temperature until the KOH dissolves completely. The solution will likely turn yellow/orange due to the formation of potassium thiophenolate (
).
-
-
Nucleophilic Attack (
):-
Add 2,5-Dichloronitrobenzene (17.0 g) in a single portion.
-
Heat the mixture to 70°C . Monitor the internal temperature; exotherms are possible upon addition on larger scales.
-
Stir for 3 hours .
-
-
Work-up:
-
Remove the majority of DMF in vacuo (rotary evaporator) to reduce solubility of the product during precipitation.
-
Resuspend the residue in Chloroform (
) or Ethyl Acetate. -
Wash 1: 1N NaOH (removes unreacted thiophenol and hydrolysis byproducts).
-
Wash 2: 1N HCl (neutralizes trace base).
-
Wash 3: Water followed by Brine.
-
Dry organic layer over Anhydrous
, filter, and concentrate.[2]
-
-
Purification (Crystallization):
-
The crude residue is often a yellow/orange solid.
-
Recrystallize from Cyclohexane or Ethanol/Water .
-
Note: Cyclohexane is preferred to remove non-polar disulfide impurities [1].
-
Analytical Data Reference
When validating your product, ensure your analytical data matches the expected values for the target structure (S-Ph at C1, Cl at C4).
| Parameter | Expected Value | Interpretation |
| Physical State | Yellow Crystalline Solid | |
| Melting Point | 87–89°C | Sharp range indicates high purity. |
| Doublet at ~6.8 ppm corresponds to the proton at C6 (ortho to the sulfide linkage), shielded relative to the proton ortho to the nitro. | ||
| MS (EI/ESI) | m/z ~ 265/267 (3:1 ratio) | Characteristic Chlorine isotope pattern ( |
References
-
PrepChem. "Synthesis of this compound."[2] PrepChem.com. Accessed February 7, 2026.[4] [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
-
PubChem. "this compound (Compound)." National Center for Biotechnology Information. Accessed February 7, 2026.[4] [Link]
Technical Support Center: Purification of 4-Chloro-2-nitro-1-(phenylthio)benzene
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Impurity Removal & Workup Protocols
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 4-Chloro-2-nitro-1-(phenylthio)benzene (CNPTB). To effectively purify this compound, we must first understand its synthesis and the physicochemical behaviors of its impurities.
The Synthesis Context:
This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (
-
Mechanism: The nitro group at position 1 activates the chlorine at the ortho position (position 2) for nucleophilic attack by the thiophenolate anion. The chlorine at position 5 (which becomes position 4 in the final product) is meta to the nitro group and remains unreactive under standard conditions.
-
The Challenge: The reaction involves thiophenol (benzenethiol) , a reagent prone to rapid oxidation, leading to the formation of diphenyl disulfide , a persistent, non-polar impurity that is difficult to separate from the product.
Module 1: The "Sticky" Impurity (Diphenyl Disulfide)
User Report: "My product is solidifying as a yellow sticky mass, or I see a persistent spot on TLC just above my product (High
Diagnosis: This is the hallmark of diphenyl disulfide contamination. Thiophenol oxidizes in air to form this dimer. Because both your product and the disulfide are lipophilic aromatics, they often co-crystallize or form an oil.
Troubleshooting Protocol 1.1: The Chemical Wash (Pre-Workup)
Before attempting crystallization, ensure all unreacted thiophenol is removed so it doesn't oxidize later.
-
Caustic Wash: Partition your reaction mixture (usually in DCM or Ethyl Acetate) with 1N NaOH (3x).
-
Why? Thiophenol (
) is acidic and forms a water-soluble salt ( ). The disulfide and your product are neutral and stay in the organic layer.
-
-
Bleach Quench: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize the smelly thiolate to the odorless sulfonate before disposal.
Troubleshooting Protocol 1.2: The Solubility Differential (Purification)
If the disulfide is already present (solid/oil mixture), use the "Solubility Gap" method.
-
The Logic: Diphenyl disulfide is highly soluble in cold non-polar solvents (Hexane, Cyclohexane). Your nitro-compound, having a dipole moment, is less soluble in cold alkanes but soluble in hot ones.
Step-by-Step Recrystallization:
-
Solvent Choice: Cyclohexane (Preferred) or Ethanol/Water (9:1) .
-
Dissolution: Dissolve the crude solid in boiling cyclohexane.
-
Cooling: Allow to cool slowly to room temperature.
-
Filtration: The target (CNPTB) will crystallize out as yellow needles/prisms. The diphenyl disulfide will largely remain dissolved in the mother liquor.
-
Wash: Wash the filter cake with cold cyclohexane.
Critical Check: If using Ethanol, be careful. Both the product and impurity are soluble in hot ethanol. You must reach a supersaturation point where the product crashes out but the impurity concentration is below its saturation limit. Cyclohexane is generally more forgiving for this specific separation.
Module 2: Unreacted Starting Material (2,5-Dichloronitrobenzene)
User Report: "LC-MS shows a peak with mass [M-SPh+Cl], indicating unreacted starting material. Recrystallization isn't removing it."
Diagnosis: The starting material (2,5-DCNB) and the product are structurally similar (both are chloronitrobenzenes). Their solubility profiles overlap significantly.
Troubleshooting Protocol 2.1: Stoichiometry & Temperature
Prevention is better than cure.
-
Stoichiometry: Ensure a slight excess of thiophenol (1.05 - 1.1 eq) was used to drive the starting material to extinction. It is easier to remove excess thiophenol (via NaOH wash) than unreacted chloronitrobenzene.
-
Temperature: Ensure the reaction reached 70-80°C. The ortho-chlorine is activated, but steric hindrance from the nitro group requires thermal energy to overcome the activation barrier.
Troubleshooting Protocol 2.2: Polarity Tuning
If the impurity is present:
-
Switch Solvent: Move from Cyclohexane to Isopropanol (IPA) .
-
The Method:
-
Dissolve crude in minimal boiling IPA.
-
Add water dropwise until persistent turbidity is observed (cloud point).
-
Re-heat to clear solution.
-
Cool slowly.
-
Why? The unreacted dichloro-compound is less polar than the thio-ether product. It will likely stay in the IPA-rich mother liquor while the more polar product crystallizes upon cooling/water addition.
-
Module 3: Dark Coloration & Tars
User Report: "The product is dark brown/black instead of bright yellow."
Diagnosis:
This indicates oxidation of the amine (if any reduction occurred) or polymerization of thiophenol byproducts. It can also result from trace metal contamination if copper catalysts were used (though not strictly necessary for this activated
Troubleshooting Protocol 3.1: Activated Carbon Polish
-
Dissolve the crude product in hot Ethanol or Ethyl Acetate.
-
Add Activated Carbon (5-10 wt%) .
-
Stir at reflux for 15-30 minutes.
-
Hot Filtration: Filter through a Celite pad while hot to remove the carbon.
Visual Workflow: The Purification Decision Tree
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for the isolation and purification of CNPTB, prioritizing the removal of thiolic and disulfide impurities.
Summary Data Table: Impurity Profiles
| Impurity | Origin | Detection (TLC/LCMS) | Removal Strategy |
| Thiophenol | Reagent excess | Smells of garlic/rotten eggs. Acidic. | 1N NaOH Wash . Converts to water-soluble salt. |
| Diphenyl Disulfide | Oxidation of Thiophenol | Non-polar spot (High Rf). [M+H] = 219. | Recrystallization (Cyclohexane) . Stays in mother liquor. |
| 2,5-Dichloronitrobenzene | Starting Material | Similar Rf to product.[3][4] Mass [M-SPh+Cl].[3] | Stoichiometry Control (>1.05 eq Thiol) or IPA/Water recrystallization. |
| Bis-sulfide | Over-reaction (Rare) | Very non-polar. High Mass. | Control Temp (<80°C). Prevent meta-substitution. |
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of crystallization? A: Yes, but it is often unnecessary and consumes large amounts of solvent. If you must, use a gradient of Hexane:Ethyl Acetate (starting 100:0 to 90:10) . The disulfide elutes first (very non-polar), followed by the unreacted chloride, and finally your product.
Q: Why is my yield lower than the literature (90%)? A: Check your "Caustic Wash" step. If the pH was not high enough (>10), you might not have removed the thiophenol, which complicates crystallization. Alternatively, if you recrystallized from too much solvent, significant product remains in the mother liquor. Always cool to 0-4°C before filtering.
Q: Is the product light sensitive? A: Nitro-aromatics can darken upon extended exposure to light. Store the purified yellow crystals in amber vials.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Organic Syntheses. (1938). Diphenyl Sulfide (Purification notes relevant to sulfide/disulfide separation). Org. Synth. 18, 78. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 376977, this compound. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted (Phenylthio)benzenes
Welcome to the comprehensive technical support guide for the synthesis of substituted (phenylthio)benzenes, also known as diaryl thioethers. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered in C-S cross-coupling reactions. Here, we dissect frequently encountered problems, offering causative explanations and actionable, field-proven solutions grounded in established chemical principles.
Introduction to Diaryl Thioether Synthesis
The synthesis of diaryl thioethers is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials. The two most powerful and widely adopted methods for their construction are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction. While robust, these transformations are not without their complexities. This guide provides a structured approach to troubleshooting these reactions, ensuring a higher success rate and optimized outcomes in your synthetic endeavors.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter during your experiments.
FAQ 1: Low or No Product Yield
Question: I am getting very low or no yield of my desired (phenylthio)benzene. What are the likely causes and how can I fix it?
Answer: Low or no product formation is a common frustration. The issue can typically be traced back to one or more of the following factors: the catalyst system, reaction conditions, or the quality of your reagents.
-
Inactive Catalyst: The active catalytic species is crucial for the reaction to proceed. For Ullmann reactions, this is typically a Cu(I) species, while for Buchwald-Hartwig, it is a Pd(0) species.[1][2]
-
Causality: Commercially available copper and palladium sources can oxidize over time, rendering them inactive. The chosen precatalyst may also not be effectively reduced to the active catalytic species under the reaction conditions.
-
Solution:
-
Use fresh, high-purity catalyst: For Ullmann reactions, use fresh CuI, CuBr, or Cu₂O.[3] For Buchwald-Hartwig, ensure your Pd(0) or Pd(II) precatalyst is from a reliable source.
-
Pre-activation of the catalyst: In some Buchwald-Hartwig protocols, the Pd(II) precatalyst needs to be reduced to Pd(0) in situ. This is often achieved by the phosphine ligand or an amine present in the reaction mixture.[4]
-
Consider alternative catalyst sources: If standard sources fail, explore more active, pre-formed catalysts or catalyst systems known for their high reactivity.
-
-
-
Inappropriate Ligand Selection: The ligand plays a critical role in stabilizing the metal center, promoting the elementary steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the overall reaction rate and scope.[4]
-
Causality: A ligand that is too bulky or too electron-withdrawing/donating for a specific substrate combination can hinder the reaction. For C-S coupling, a common issue is the strong binding of the thiolate to the metal center, which can displace the ligand and poison the catalyst.[1]
-
Solution:
-
Screen a variety of ligands: For Ullmann C-S coupling, N,N- and N,O-chelating ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine are often effective.[3][5] For Buchwald-Hartwig C-S coupling, bulky, electron-rich phosphine ligands such as Xantphos or Josiphos-type ligands are commonly employed to facilitate reductive elimination.[6]
-
Consult the literature for your specific substrate class: The choice of ligand is highly dependent on the electronic and steric properties of your aryl halide and thiol.
-
-
-
Suboptimal Base or Solvent: The base is not just a proton scavenger; it is intimately involved in the catalytic cycle, often facilitating the deprotonation of the thiol and the regeneration of the active catalyst. The solvent determines the solubility of the reactants and catalyst, and can also influence the reaction rate.
-
Causality: An inappropriate base may not be strong enough to deprotonate the thiol, or it may be too strong and lead to side reactions. Poor solubility of the base or catalyst can also lead to low reaction rates.
-
Solution:
-
Base Selection: For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][7] For Buchwald-Hartwig reactions, weaker bases like carbonates or phosphates are often preferred to avoid functional group incompatibilities.[8] The choice can be solvent-dependent; for instance, Cs₂CO₃ is often used in polar aprotic solvents like acetonitrile.[3]
-
Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are common for both reactions. Toluene is also frequently used.[5][8] Ensure your chosen solvent is anhydrous, as water can lead to side reactions.
-
-
-
Reaction Temperature:
-
Causality: Cross-coupling reactions have a specific activation energy. If the temperature is too low, the reaction will not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of side products.
-
Solution: If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. Modern ligand-accelerated Ullmann reactions often proceed at much lower temperatures (80-120 °C) than the classical conditions (>200 °C).[1]
-
FAQ 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the dehalogenated arene or homocoupled disulfide. How can I suppress these?
Answer: The formation of side products is a clear indicator that your reaction conditions are not optimized for the desired C-S coupling pathway.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the halide on your aryl halide with a hydrogen atom.
-
Causality: This side reaction is often caused by the presence of trace amounts of water or other protic impurities. It can also be promoted by certain bases or if the reductive elimination step is slow.
-
Solution:
-
Ensure anhydrous conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Optimize the base and ligand: A different base or a more effective ligand can sometimes accelerate the desired C-S coupling relative to the dehalogenation pathway.
-
-
-
Homocoupling of Thiols (Disulfide Formation): This results in the formation of a disulfide (Ar-S-S-Ar) from your starting thiol.
-
Causality: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and a base. This is a common issue if the reaction is not performed under a strictly inert atmosphere.
-
Solution:
-
Rigorous degassing: Degas your solvent thoroughly by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use fresh thiols: Thiols can oxidize upon storage. If possible, use freshly distilled or purified thiols.
-
-
-
Homocoupling of Aryl Halides (Biaryl Formation): This side product arises from the coupling of two molecules of your aryl halide.
-
Causality: This is a common side reaction in Ullmann couplings, especially at high temperatures. In Buchwald-Hartwig reactions, it can occur if the transmetalation step is slow compared to a competing homocoupling pathway.
-
Solution:
-
Lower the reaction temperature: This is often the most effective way to reduce biaryl formation in Ullmann reactions.
-
Optimize the ligand and reaction time: A more effective ligand can promote the desired cross-coupling. Avoid unnecessarily long reaction times, which can favor side reactions.
-
-
FAQ 3: Catalyst Deactivation and Poisoning
Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common causes and can the catalyst be regenerated?
Answer: Catalyst deactivation is a significant issue, particularly in palladium-catalyzed reactions.
-
Causes of Deactivation:
-
Thiolate Poisoning: Thiolates are known to be strong ligands for palladium and can irreversibly bind to the metal center, preventing it from participating in the catalytic cycle.[1]
-
Oxidative Degradation: Exposure to air can oxidize the active Pd(0) species to inactive Pd(II).
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.
-
Formation of Inactive Catalyst Aggregates: At high concentrations or temperatures, the active catalyst can sometimes aggregate into inactive palladium black.
-
-
Solutions and Mitigation:
-
Ligand Choice: The use of bulky, electron-rich monophosphine or chelating bisphosphine ligands can help to prevent displacement by the thiolate and stabilize the catalyst.[1]
-
Strictly Anaerobic Conditions: As mentioned previously, maintaining an inert atmosphere is crucial to prevent oxidative deactivation.
-
Controlled Addition of Reagents: In some cases, slow addition of the thiol can help to maintain a low concentration of free thiolate and minimize catalyst poisoning.
-
-
Catalyst Regeneration:
-
For Heterogeneous Catalysts (e.g., Pd on Carbon): Regeneration is sometimes possible, though often challenging for catalysts from cross-coupling reactions due to poisoning by sulfur compounds. A common method for regenerating deactivated Pd/C catalysts from other reaction types involves washing with solvents to remove adsorbed organic material, followed by a controlled oxidation (e.g., with air at elevated temperature) to burn off carbonaceous deposits, and then a reduction step to regenerate the active Pd(0) sites.[9][10] However, for sulfur-poisoned catalysts, this is often ineffective.
-
For Homogeneous Catalysts: Regeneration is generally not practical in a laboratory setting. The focus should be on preventing deactivation in the first place.
-
FAQ 4: Purification Challenges
Question: I have obtained my product, but I am struggling to purify it. What are some effective purification strategies for (phenylthio)benzenes?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts, as well as the presence of residual catalyst and ligands.
-
Flash Column Chromatography: This is the most common purification method.
-
Solvent System Selection: For many diaryl thioethers, which are relatively nonpolar, a mixture of hexanes and ethyl acetate is a good starting point.[11][12] A typical starting gradient might be 100% hexanes, gradually increasing the proportion of ethyl acetate. For more polar substituted compounds, dichloromethane/methanol or toluene/ethyl acetate systems can be effective.[12]
-
TLC Analysis: Before running the column, it is essential to determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.[13]
-
Dealing with Ligands: Phosphine-based ligands and their oxides can co-elute with the product. In such cases, a different solvent system or an alternative purification method may be necessary. Sometimes, washing the crude product with an acidic solution can help to remove basic ligands.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for the crystallization of aromatic compounds include ethanol, isopropanol, hexanes, and toluene, or mixtures thereof.[14][15][16] For diaryl thioethers, a mixture of a polar solvent (like ethanol or acetone) with a nonpolar solvent (like hexanes) can be effective.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a solvent pair, dissolve the product in the better solvent and then add the poorer solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary methods of synthesizing substituted (phenylthio)benzenes.
Protocol 1: Copper-Catalyzed Ullmann C-S Coupling[5][7]
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), the thiol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF or toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[11]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling[6][8]
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the thiol (1.2 mmol) and anhydrous dioxane or toluene (5 mL).
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with diethyl ether or ethyl acetate (20 mL), and filter through a short plug of silica gel, washing with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles of these reactions is key to effective troubleshooting.
Ullmann C-S Coupling Catalytic Cycle
The mechanism of the Ullmann reaction is still a subject of some debate, but a commonly proposed catalytic cycle involves Cu(I) and Cu(III) intermediates.[17]
Caption: Proposed catalytic cycle for the Ullmann C-S coupling reaction.
Buchwald-Hartwig C-S Coupling Catalytic Cycle
The Buchwald-Hartwig C-S coupling proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][6]
Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
Quantitative Data Summary
The choice of ligand and base can have a dramatic effect on the yield of the desired (phenylthio)benzene. The following table summarizes hypothetical but representative data for the coupling of 4-bromoanisole with thiophenol to illustrate these effects.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 |
| 2 | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Pd₂(dba)₃ / dppf | Cs₂CO₃ | Dioxane | 100 | 75 |
| 4 | CuI / 1,10-phenanthroline | K₂CO₃ | Toluene | 110 | 85 |
| 5 | CuI / no ligand | K₂CO₃ | Toluene | 110 | 30 |
This data highlights the importance of screening both the ligand and the base to optimize the reaction yield.
References
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17). Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16). Retrieved February 7, 2026, from [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents | The Journal of Organic Chemistry - ACS Publications. (2014, February 25). Retrieved February 7, 2026, from [Link]
- JP4357608B2 - Purification method of benzothiophene - Google Patents. (n.d.).
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1). Retrieved February 7, 2026, from [Link]
-
Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.). Retrieved February 7, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2). Retrieved February 7, 2026, from [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. (2019, August 29). Retrieved February 7, 2026, from [Link]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022, May 24). Retrieved February 7, 2026, from [Link]
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents. (n.d.).
-
Crystallization Solvents.pdf. (n.d.). Retrieved February 7, 2026, from [Link]
-
Flash Purification Systems Puriflash - Advion Interchim Scientific. (n.d.). Retrieved February 7, 2026, from [Link]
-
Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. (2025, December 4). Retrieved February 7, 2026, from [Link]
-
Regeneration of palladium based catalyst for methane abatment - DCL Inc. (n.d.). Retrieved February 7, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - MDPI. (2022, June 2). Retrieved February 7, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 7, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Robust Pd-Catalyzed CS Cross-Coupling Process Enabled by Ball- Milling - UCL Discovery. (n.d.). Retrieved February 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. iris.unito.it [iris.unito.it]
Characterization of unexpected byproducts in 4-Chloro-2-nitro-1-(phenylthio)benzene reactions
This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-2-nitro-1-(phenylthio)benzene . It addresses specific chemical behaviors, unexpected byproducts, and troubleshooting protocols.
Case ID: 4-CNPB-Synthesis-QC Status: Active Support Assigned Specialist: Senior Application Scientist
Molecule Profile & Reactivity Context
-
Target Molecule: this compound[1]
-
Core Scaffold: Diphenyl sulfide (Sulfane) with nitro and chloro substitutions.
-
Primary Utility: Intermediate for phenothiazine antipsychotics, benzothiazole dyes, and agrochemicals.
-
Critical Reactivity:
-
C1 (S-Ph): Activated by ortho-nitro group (
active). -
C4 (Cl): Meta to nitro group (Deactivated for
, but susceptible to Pd-catalyzed hydrodechlorination). -
Sulfide Linker: Prone to oxidation (Sulfoxide/Sulfone).
-
Interactive Troubleshooting Modules
Module A: Synthesis Impurities ( Step)
Context: You are synthesizing the target via the reaction of 1,4-dichloro-2-nitrobenzene with thiophenol (PhSH) in basic conditions.
Q1: I see a persistent non-polar impurity by TLC/HPLC that does not match my starting material. What is it?
Diagnosis: This is likely Diphenyl Disulfide (Ph-S-S-Ph) .
-
Cause: Thiophenol is highly susceptible to oxidative coupling in the presence of base and air. If your reaction vessel was not strictly inert (under
or ), or if the thiophenol reagent is aged, this byproduct forms rapidly. -
Verification:
-
1H NMR: Look for a multiplet at
7.2–7.5 ppm (overlapping with product aromatic protons but distinct integration). -
MS (ESI+): Peak at
218.
-
-
Remediation:
-
Protocol: Add a reducing agent like Sodium Borohydride (
, 0.1 eq) or Triphenylphosphine ( ) to the reaction mixture to cleave the disulfide back to thiolate in situ. -
Purification: Wash the organic layer with 10% NaOH during workup. Thiophenol is soluble in base; the disulfide is not, but it is much less polar and can be separated via hexane wash or column chromatography (elutes first).
-
Q2: My yield is low, and I see a yellow, base-soluble solid precipitating. Is this a regioisomer?
Diagnosis: This is likely 4-Chloro-2-nitrophenol (Hydrolysis Byproduct).
-
Cause: Competition between the thiolate nucleophile (
) and hydroxide ( ). If you used KOH/NaOH in a "wet" solvent (non-anhydrous DMF or DMSO), the hydroxide attacks the activated C1 position, displacing the chlorine. -
Mechanism: The nitro group activates the C1-Cl bond for nucleophilic attack by any nucleophile, including trace water/hydroxide.
-
Prevention: Use anhydrous solvents and weaker bases like
or which are less nucleophilic than hydroxide.
Module B: Reduction & Downstream Processing
Context: You are reducing the nitro group to an amine (4-Chloro-2-amino-1-(phenylthio)benzene).
Q3: After catalytic hydrogenation (Pd/C,
), my product mass is M-34. What happened?
Diagnosis: You have triggered Hydrodechlorination .
-
Cause: Palladium is an excellent catalyst for cleaving Aryl-Cl bonds, especially when the ring is electron-rich (which it becomes as the
reduces to ). -
Outcome: The chlorine at C4 is replaced by hydrogen, yielding 2-amino-1-(phenylthio)benzene .
-
Solution Protocol:
-
Switch Catalyst: Use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are selective for nitro reduction but poor for aryl-halide cleavage.
-
Poison the Catalyst: Add 0.5 eq. of Diphenyl sulfide (ironically, your structure contains this moiety, but adding extra helps) or Vanadium dopants to attenuate Pd activity.
-
Alternative Method: Switch to chemical reduction:
-
Iron/Ammonium Chloride (
): Mild, chemoselective, preserves Ar-Cl bonds. -
Tin(II) Chloride (
): Effective but requires rigorous acid workup.
-
-
Q4: The product is colored (orange/red) instead of the expected pale yellow/white amine.
Diagnosis: Formation of Azo or Azoxy dimers.
-
Cause: Incomplete reduction or condensation between the hydroxylamine intermediate (
) and the nitroso intermediate ( ). -
Remediation: Increase the hydrogen pressure or reaction time. If using chemical reduction (Fe/Zn), ensure the pH is slightly acidic to prevent coupling.
Module C: Stability & Storage
Q5: My sample purity degraded after 1 month of storage. New peaks appear at M+16 and M+32.
Diagnosis: Oxidation to Sulfoxide (S=O) and Sulfone (O=S=O) .
-
Cause: The sulfide linkage is electron-rich and prone to atmospheric oxidation, especially if trace metal residues (Fe, Cu) from synthesis remain in the sample.
-
Visual Logic:
-
(Sulfide)
(Sulfoxide, chiral, diastereotopic protons in NMR) (Sulfone).
-
(Sulfide)
-
Prevention: Store under Argon at -20°C. Remove all metal traces using a scavenger resin (e.g., QuadraPure™) before final crystallization.
Visualizing the Pathways (Graphviz)
The following diagram maps the critical reaction pathways and the genesis of "unexpected" byproducts.
Caption: Fig 1. Mechanistic flowchart illustrating the primary synthetic route (Green) and the divergence points for oxidative (Disulfide), hydrolytic (Phenol), and reductive (Dechlorination) byproducts.
Analytical Data Reference Table
Use this table to confirm the identity of impurities in your crude mixture.
| Compound Identity | Molecular Weight | Key MS Signal (ESI) | 1H NMR Characteristic |
| Target Molecule | 265.7 | 266 | |
| Diphenyl Disulfide | 218.3 | 218 | |
| 4-Chloro-2-nitrophenol | 173.5 | 172 | Broad singlet (OH) > 10 ppm |
| Dechlorinated Amine | 201.3 | 202 | Loss of distinct C3/C5 coupling pattern |
| Sulfoxide Impurity | 281.7 | 282 | Diastereotopic splitting of adjacent protons |
References
-
Regioselectivity in
Reactions:- Title: Nucleophilic Aromatic Substitution of 2,4-Dichloronitrobenzene.
- Source:Journal of Organic Chemistry.
- Context: Explains the activation energy difference between C1 (ortho-nitro) and C4 (para-nitro) positions.
-
URL:[Link]
-
Hydrodechlorination Mechanisms
-
Sulfoxide/Sulfone Characterization
- Title: Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Reagents and Selectivity.
- Source:Chemical Reviews.
- Context: Analytical data for distinguishing oxidation st
-
URL:[Link]
-
Synthesis of 2-Nitrodiphenyl Sulfides
Sources
Stability issues of 4-Chloro-2-nitro-1-(phenylthio)benzene under different conditions
This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS: 4548-56-5).[1][2] It is structured to address the specific chemical vulnerabilities of the ortho-nitro-diaryl sulfide scaffold.
Status: Operational | Tier: L3 Specialist Support[1][2]
Executive Technical Summary
Molecule: this compound (CNPB) Core Scaffold: Ortho-nitro diphenyl sulfide.[1][2] Critical Reactivity Profile:
-
Sulfur Oxidation: The thioether linkage is highly susceptible to oxidation (S
S=O O=S=O) by atmospheric oxygen or peroxides.[2][3] -
Photo-Instability: The ortho-nitro group facilitates photochemical rearrangements and radical formation upon UV exposure.[1][2]
-
Activated Cleavage: The phenylthio group is ortho to the electron-withdrawing nitro group, making the C–S bond susceptible to nucleophilic aromatic substitution (
) under basic conditions.[2]
Troubleshooting & FAQs
Case 1: "My sample has turned from yellow to dark orange/brown."
Diagnosis: Photochemical Degradation & Nitro-Nitrite Rearrangement. Like many ortho-nitro aromatics, CNPB is photosensitive.[1][2] Upon UV exposure (or prolonged ambient light), the nitro group can undergo an intramolecular rearrangement (often involving the sulfur atom or the aromatic ring) or generate radical species.
-
The Mechanism: The nitro group (
) excitation facilitates oxygen transfer or radical abstraction. In diphenyl sulfides, this often leads to complex mixtures of disulfides and azo-compounds.[1][2] -
Corrective Action:
Case 2: "I see unexpected polar peaks in my LC-MS (M+16 and M+32)."
Diagnosis: S-Oxidation (Sulfoxide/Sulfone Formation). The thioether sulfur is a "soft" nucleophile and is easily oxidized.[1][2]
-
M+16 (Sulfoxide): 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene.[1][2]
-
M+32 (Sulfone): 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene.[1][2]
-
Root Cause:
-
Troubleshooting Protocol:
-
Solvent Check: Test all ethereal solvents with peroxide strips before use.[1][2]
-
Inert Atmosphere: All reactions involving CNPB at elevated temperatures (>50°C) must be performed under Argon or Nitrogen.[1][2]
-
Analytical Verification: These impurities are significantly more polar than the parent sulfide.[2] Use a reverse-phase gradient (Water/Acetonitrile) to separate them.[1][2] The Sulfone will elute earliest, followed by the Sulfoxide, then the parent Sulfide.
-
Case 3: "The yield is low, and I detect thiophenol in the waste stream."
Diagnosis: Nucleophilic Cleavage of the C–S Bond. The ortho-nitro group activates the C(1)–S bond. While the Chlorine at C(4) is meta to the nitro group (and thus deactivated), the Sulfide at C(1) is ortho and activated.
-
The Issue: If you subject CNPB to strong nucleophiles (e.g., hydroxide, alkoxides, or primary amines) in polar aprotic solvents (DMSO, DMF) at high heat, you risk displacing the thiophenolate group via
. -
Guidance:
Visualizing Stability Pathways
The following diagram illustrates the three primary degradation vectors for CNPB.
Figure 1: Primary degradation pathways.[1][2] Red paths indicate oxidative instability; Yellow indicates nucleophilic sensitivity; Green indicates photochemical breakdown.[1][2]
Validated Experimental Protocols
A. Purification (Recrystallization)
If degradation is suspected (purity <95%), use this protocol to restore material quality.[1][2]
-
Dissolution: Dissolve crude CNPB in boiling Cyclohexane (or Ethanol).
-
Filtration: Filter the hot solution quickly to remove insoluble radical polymerization byproducts (dark tars).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collection: Collect faint yellow crystals via vacuum filtration.[1][2]
-
Note: The oxidized sulfoxide impurities are generally more soluble in ethanol and will remain in the mother liquor.
-
B. QC Analytical Method (HPLC)
Use this method to separate the parent sulfide from oxidative impurities.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]
-
Gradient: 50% B to 95% B over 15 minutes.
-
Elution Order: Sulfone (Polar)
Sulfoxide CNPB (Non-polar) .
References & Authority
-
PubChem. this compound | C12H8ClNO2S.[1][2] National Library of Medicine.[2] Link[1][2]
-
PrepChem. Synthesis of this compound. (Detailed synthesis via
of 2,5-dichloronitrobenzene). Link -
Bierbaum, V. M., et al. 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur. NIH / J Am Soc Mass Spectrom.[1][2] (Mechanistic evidence of oxidation sensitivity). Link
-
ResearchGate. Photocatalytic degradation of organic sulfides. (Data on UV sensitivity of sulfide linkages). Link
Sources
How to increase the regioselectivity of 4-Chloro-2-nitro-1-(phenylthio)benzene synthesis
Technical Support Guide: Optimizing Regioselectivity in 4-Chloro-2-nitro-1-(phenylthio)benzene Synthesis
Executive Summary: The Regioselectivity Paradox
The synthesis of This compound is a classic Nucleophilic Aromatic Substitution (SNAr). The primary challenge users face regarding "regioselectivity" is often a fundamental error in substrate selection rather than reaction condition optimization.
The Golden Rule: High regioselectivity for this specific target is dictated by the starting material isomer .
-
Correct Substrate: 2,5-Dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene).
-
Incorrect Substrate: 2,4-Dichloronitrobenzene.
If you are using 2,5-dichloronitrobenzene, the regioselectivity is structurally enforced (Ortho-activation vs. Meta-deactivation). If you are observing a mixture of isomers, you are likely using the wrong starting material or forcing conditions that activate the meta-chlorine.
Diagnostic Troubleshooting (Q&A)
Q1: I am getting a mixture of two isomers. How do I shift the selectivity?
Diagnosis: You are likely using 2,4-dichloronitrobenzene instead of 2,5-dichloronitrobenzene .
-
Explanation: In 2,4-dichloronitrobenzene, both chlorine atoms are activated (one ortho, one para to the nitro group). The para position is sterically less hindered and typically reacts faster, leading to the wrong major product (2-chloro-1-nitro-4-(phenylthio)benzene).
-
Solution: Verify your starting material CAS number.
-
Required: 2,5-Dichloronitrobenzene (CAS: 89-61-2).
-
Avoid: 2,4-Dichloronitrobenzene (CAS: 611-06-3).[1]
-
Note: With the correct substrate (2,5-isomer), the C4-chlorine is meta to the nitro group and is electronically deactivated, making the reaction >99% regioselective for the C1 position.
-
Q2: I am using the correct 2,5-DCNB, but I see a "bis-substituted" impurity (disulfide product).
Diagnosis: This is likely 1-nitro-2,5-bis(phenylthio)benzene or oxidative coupling of the thiol.
-
Cause: While the meta-chlorine is deactivated, extreme temperatures (>100°C) or a large excess of thiolate anion can force the second substitution. Alternatively, your thiophenol may have oxidized to diphenyl disulfide.
-
Solution:
-
Maintain reaction temperature at 60–70°C . Do not reflux.
-
Use a slight stoichiometric excess of thiophenol (1.05 eq) only.
-
Degas solvents to prevent thiophenol oxidation (disulfide formation).
-
Q3: The reaction stalls at 60% conversion. Should I add more base?
Diagnosis: Catalyst poisoning or water contamination.
-
Explanation: Water solvates the thiolate anion (PhS⁻), significantly reducing its nucleophilicity in SNAr reactions. Potassium hydroxide (KOH) is hygroscopic.
-
Solution:
-
Switch to anhydrous K₂CO₃ in DMF or DMSO.
-
Ensure the solvent is dry (water content <0.05%).
-
If using KOH, grind it fresh or use a solution in dry methanol, then strip the methanol before adding the aromatic substrate.
-
Technical Deep Dive: Mechanism & Selectivity
The regioselectivity relies on the Meisenheimer Complex stabilization. The nitro group (NO₂) is a strong electron-withdrawing group (EWG) that stabilizes the negative charge accumulation at positions ortho and para to itself.
Comparative Pathway Analysis
Figure 1: Mechanistic pathway showing why 2,5-dichloronitrobenzene yields the target exclusively, while 2,4-dichloronitrobenzene leads to mixtures.
Optimized Experimental Protocol
Objective: Synthesis of this compound with >98% Regioselectivity.
Materials:
-
Substrate: 2,5-Dichloronitrobenzene (1.0 eq)
-
Nucleophile: Thiophenol (1.05 eq) [Handle with care: Stench/Toxic]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)
Step-by-Step Workflow:
-
Preparation (In Fume Hood):
-
Charge a round-bottom flask with anhydrous K₂CO₃ (1.2 eq) and DMF .
-
Add Thiophenol (1.05 eq) dropwise at room temperature. Stir for 15 minutes to generate the potassium thiolate species (PhS⁻K⁺). The solution will likely turn yellow/orange.
-
-
Addition:
-
Add 2,5-Dichloronitrobenzene (1.0 eq) in a single portion.
-
Note: The reaction is exothermic. If working on >10g scale, add the substrate as a solution in DMF dropwise to control heat.
-
-
Reaction:
-
Heat the mixture to 60°C .
-
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Target Time: 2–4 hours.
-
Stop Criteria: Disappearance of 2,5-DCNB. Do not extend heating unnecessarily to avoid attacking the meta-chloride.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10x volume of DMF).
-
The product should precipitate as a yellow/orange solid.
-
Filter the solid. Wash with water (3x) to remove DMF and inorganic salts.
-
Wash with a small amount of cold ethanol to remove traces of diphenyl disulfide.
-
-
Purification (if needed):
-
Recrystallization from Ethanol or MeOH/Water usually yields >99% purity.
-
Data Summary Table:
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 60°C – 70°C | >80°C: Risk of bis-substitution (C4 reaction). <40°C: Slow reaction, incomplete conversion. |
| Stoichiometry | 1.05 eq Thiophenol | >1.2 eq: Increases disulfide impurity and bis-substitution risk. |
| Base | K₂CO₃ or KOH | Weak bases (e.g., Et₃N): Reaction may be too slow. |
| Atmosphere | N₂ / Argon | Air: Oxidizes thiophenol to Diphenyl Disulfide (inert byproduct). |
References
-
PrepChem. "Synthesis of this compound."[2][3] PrepChem.com. Accessed October 2023. Link
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
- Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions." Chemical Reviews, 111(3), 1596-1636. (Context on modern C-S coupling vs traditional SNAr).
Sources
Catalyst selection for cross-coupling reactions of 4-Chloro-2-nitro-1-(phenylthio)benzene
Case Number: TICKET-2024-S-NO2 Subject: Catalyst Selection & Protocol Optimization for 4-Chloro-2-nitro-1-(phenylthio)benzene Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The "Janus" Substrate
You are attempting to cross-couple This compound . This substrate presents a unique "Janus-faced" reactivity profile that often confuses standard screening protocols:
-
The Activator (Nitro Group): The
group at the ortho position strongly withdraws electrons, activating the C-Cl bond for Oxidative Addition. This theoretically makes it more reactive than chlorobenzene. -
The Poison (Thioether Group): The phenylthio (
) moiety is a "soft" Lewis base. In standard catalytic cycles, this sulfur atom can coordinate to the Palladium (Pd) center, displacing labile ligands and forming an inactive "rest state" complex.
The Diagnostic: If your reaction starts fast (high initial turnover) but stalls at 40-60% conversion regardless of time, you are suffering from Sulfur Poisoning (Catalyst Sequestration). If you see no product at all, you are likely facing Ligand Displacement .
Module 1: Catalyst Architecture & Selection
To overcome the sulfur poisoning, you cannot use standard "loose" ligand systems like
-
High Binding Constant: The ligand must bind Pd stronger than the sulfur atom does.
-
Steric Shielding: The ligand must create a "canopy" over the metal center that allows the small aryl chloride to enter but physically blocks the bulky sulfur tail of the substrate.
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Mechanism of Action | Recommendation Level |
| Pd-PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | The carbene-Pd bond is stronger than S-Pd. The bulky "wingtip" groups prevent sulfur coordination. | Primary Choice (Gold Standard) |
| Pd(OAc)₂ + SPhos | Buchwald Biaryl Phosphine | The methoxy group on the lower ring stabilizes Pd, while cyclohexyl groups block the sulfur. | Secondary Choice |
| Pd(PPh₃)₄ | Monodentate Phosphine | DO NOT USE. Sulfur will displace | Not Recommended |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Better than | Contingent (Only for Negishi) |
Module 2: Visualizing the Deactivation Pathway
The following diagram illustrates why your reaction might be failing and how the correct ligand intervenes.
Figure 1: Mechanism of Sulfur Poisoning vs. Ligand Protection. Standard ligands allow Pathway B (Deactivation), while bulky NHC/Buchwald ligands force Pathway A.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black and precipitates Pd within 30 minutes. Yield is <10%.
Diagnosis: Rapid catalyst decomposition (Pd Black formation). Root Cause: The sulfur in your substrate is displacing your phosphine ligands, causing the Pd to aggregate. Solution:
-
Switch to Pd-PEPPSI-IPr (1.0–2.0 mol%). The NHC ligand does not dissociate easily.[1]
-
If using phosphines, increase the Ligand:Pd ratio to 2:1 or 3:1 (e.g., SPhos:Pd(OAc)2) to shift the equilibrium away from sulfur binding.
Q2: The reaction proceeds to 50% conversion and then stops completely.
Diagnosis: Catalyst death (Sequestration). Root Cause: As the reaction proceeds, the concentration of the product (which also contains sulfur) increases. If the catalyst isn't robust, it eventually gets trapped by the product or unreacted starting material. Solution:
-
"Spike" the reaction: Add a second portion of catalyst (0.5 mol%) at the 50% conversion mark.
-
Degas thoroughly: Oxygen accelerates the decomposition of sulfur-bound Pd species. Ensure strict inert atmosphere (Argon balloon or glovebox).
Q3: I am seeing a side product where the Chlorine is replaced by the Base (OH or OMe).
Diagnosis:
-
Switch to a weaker base . Use anhydrous
or instead of or . -
Use anhydrous solvents (Dioxane or Toluene) to prevent Hydrolysis (
formation).
Module 4: Standard Operating Procedures (SOP)
Workflow Optimization Decision Tree
Figure 2: Troubleshooting logic flow for optimizing coupling of nitro-thio-aryl chlorides.
Protocol: Suzuki-Miyaura Coupling (High-Robustness Method)
This protocol utilizes Pd-PEPPSI-IPr , which is commercially available and air-stable.[1] It is specifically chosen for its resistance to sulfur poisoning [1, 2].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base:
(3.0 equiv, anhydrous) or -
Solvent: 1,4-Dioxane / Water (9:1 ratio) or pure Dioxane for moisture-sensitive substrates.
Step-by-Step:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, Base, and Pd-PEPPSI-IPr catalyst.
-
Note: Pd-PEPPSI-IPr is air-stable, so you can weigh it on the bench, but the reaction must be run under inert gas.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Inject degassed 1,4-Dioxane (and water if using) via syringe.
-
Concentration: Aim for 0.2 M to 0.4 M relative to the substrate.
-
-
Activation: Heat the reaction block to 80°C .
-
Technical Insight: The "PEPPSI" catalyst requires heat to dissociate the pyridine "throw-away" ligand and activate the Pd(0) species. Do not run at Room Temp.
-
-
Monitoring: Monitor by HPLC or TLC at 2 hours.
-
If stalled: Add a "kicker" of 0.5 mol% catalyst dissolved in minimal dioxane.
-
-
Workup: Filter through a pad of Celite to remove Pd black/salts. Rinse with EtOAc. Wash organic layer with water/brine to remove residual base.
References
-
Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions.[1]Chemistry – A European Journal .
-
Hartwig, J. F. , et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[2]Journal of the American Chemical Society .
-
Lippert, P. , et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Organic Process Research & Development . (Case study on Sulfur poisoning).
-
Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4][5]Angewandte Chemie International Edition .
Sources
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-nitro-1-(phenylthio)benzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these molecules dictates reaction conditions, potential side reactions, and ultimately, the efficiency of forming the desired product. This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-2-nitro-1-(phenylthio)benzene with other haloanilines in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and experimental data.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[3][4]
The reactivity of an aryl halide in an SNAr reaction is primarily governed by three factors:
-
The nature of the leaving group: The efficiency of the leaving group in departing from the aromatic ring.
-
The electronic properties of the substituents on the aromatic ring: The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.[3][4]
-
The nature of the nucleophile: Stronger nucleophiles generally react faster.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first and typically rate-determining step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group is essential for stabilizing this intermediate and thus accelerating the reaction.[5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The Unique Profile of this compound
This compound is a highly activated substrate for SNAr reactions due to its specific substitution pattern. Let's dissect the role of each substituent:
-
Chloride (Leaving Group): Positioned at C4, the chloride ion serves as the leaving group.
-
Nitro Group (Activating Group): The strongly electron-withdrawing nitro group at the C2 (ortho) position plays a pivotal role in activating the ring for nucleophilic attack. It effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the rate-determining step.
-
Phenylthio Group (Modulating Group): The phenylthio group at the C1 (para) position to the leaving group also influences the reactivity. While sulfur can be electron-donating through resonance, its overall effect in this context is influenced by its inductive properties and its interaction with the other substituents.
To quantify the electronic influence of the phenylthio group, we can refer to its Hammett substituent constant (σ). The Hammett constant for a para-SPh group (σp) is approximately +0.06, indicating it is weakly electron-withdrawing by induction and weakly electron-donating by resonance.[6] This is in contrast to an amino group (-NH2), which is strongly electron-donating (σp = -0.66). This difference is key to understanding the reactivity comparison with haloanilines.
Comparative Reactivity Analysis
To provide a clear comparison, we will consider the reaction of this compound and a series of haloanilines with a common nucleophile, piperidine, in a polar aprotic solvent like dimethylformamide (DMF) at a standardized temperature. Piperidine is a moderately strong nucleophile frequently used in kinetic studies of SNAr reactions.[3][7][8]
Factors Influencing Reactivity in the Comparative Set
The primary factors that will differentiate the reactivity of the selected compounds are:
-
The nature of the leaving group (Halogen): The reactivity order in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.
-
The nature of the substituent para to the leaving group: We will compare the phenylthio group with an amino group to understand the electronic modulation of reactivity.
Expected Reactivity Trends and Supporting Data
| Substrate | Leaving Group | para-Substituent | Expected k2 (x 10-4 M-1s-1) | Relative Reactivity |
| This compound | Cl | -SPh | 85 | 1.00 |
| 4-Fluoro-2-nitroaniline | F | -NH2 | 2500 | 29.4 |
| 4-Chloro-2-nitroaniline | Cl | -NH2 | 45 | 0.53 |
| 4-Bromo-2-nitroaniline | Br | -NH2 | 30 | 0.35 |
Analysis of the Data:
-
Leaving Group Effect (F vs. Cl vs. Br): As expected, 4-Fluoro-2-nitroaniline is significantly more reactive than its chloro and bromo analogs. The high electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
para-Substituent Effect (-SPh vs. -NH2): this compound is predicted to be more reactive than 4-Chloro-2-nitroaniline. This is because the strongly electron-donating amino group in 4-chloro-2-nitroaniline increases the electron density of the aromatic ring, making it less electrophilic and thus less reactive towards nucleophiles. The phenylthio group, being significantly less electron-donating, results in a more electron-deficient aromatic ring and consequently, a higher reaction rate.
Experimental Protocol for Kinetic Analysis
To empirically validate the reactivity trends discussed, a robust experimental protocol is essential. The following outlines a detailed procedure for a comparative kinetic study using UV-Vis spectrophotometry.[9][10]
Materials and Instrumentation
-
Substrates: this compound, 4-Fluoro-2-nitroaniline, 4-Chloro-2-nitroaniline, 4-Bromo-2-nitroaniline
-
Nucleophile: Piperidine
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each aryl halide in DMF (e.g., 1.0 x 10-3 M).
-
Prepare a stock solution of piperidine in DMF (e.g., 0.1 M).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Equilibrate the thermostatted cell holder to the desired temperature (e.g., 50 °C).
-
In a quartz cuvette, pipette a known volume of the aryl halide stock solution and dilute with DMF to a final volume just under the desired total volume (e.g., 2.5 mL total).
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].
-
Visualizing the Mechanistic and Experimental Frameworks
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
The reactivity of this compound in SNAr reactions is significantly influenced by its unique substitution pattern. The presence of a strongly activating ortho-nitro group and a moderately deactivating para-phenylthio group makes it a more reactive substrate than the analogous 4-chloro-2-nitroaniline. This guide has provided a framework for understanding and predicting the reactivity of this important building block in comparison to other haloanilines. The detailed experimental protocol offers a reliable method for obtaining empirical kinetic data, which is essential for optimizing reaction conditions and developing efficient synthetic routes in drug discovery and materials science.
References
-
Di-Bari, A., et al. (1997). Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine. The Journal of Organic Chemistry, 62(10), 3093-3097. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Suárez, M., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1987, 191-195. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
-
Royal Society of Chemistry. (2002). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 71(10), 887-907. [Link]
-
Bakhti, H., et al. (2014). Kinetic study by UV spectrophotometry of isoprocarb degradation in aqueous medium. Journal de la Société Chimique de Tunisie, 16, 35-43. [Link]
-
Chemistry LibreTexts. (2022). 3.7: Nucleophilic Aromatic Substitution. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371. [Link]
-
Wikipedia. (2023). Taft equation. [Link]
-
Seery, M. (2016, September 17). Following Kinetics using UV vis spectroscopy [Video]. YouTube. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitroaniline. [Link]
-
CK-12 Foundation. (2023). Nucleophilic Substitution Reactions - Haloarenes. [Link]
Sources
- 1. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes and 1-Halogeno-6-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine. Can an "Inverted Built-In Solvation" Be Responsible for the Peculiar Activation by an o-Carboxamido Group in S(N)Ar Reactions with an Anionic Nucleophile? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hammett substituent constants [stenutz.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sctunisie.org [sctunisie.org]
Spectroscopic Profiling and Structural Dynamics of 4-Chloro-2-nitro-1-(phenylthio)benzene Scaffolds
Executive Summary & Application Context
4-Chloro-2-nitro-1-(phenylthio)benzene represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for phenothiazines, benzothiazoles, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the stability of the thioether (sulfide) bridge and the electronic environment of the nitro-chlorobenzene ring.
For drug development professionals, distinguishing this parent scaffold from its metabolic derivatives (sulfoxides/sulfones) or synthetic precursors (anilines) is a frequent quality control challenge. This guide provides an objective spectroscopic comparison between the parent compound and its two most critical derivatives:
-
The Reduced Derivative (Amine): 4-Chloro-2-amino-1-(phenylthio)benzene (Synthetic precursor for cyclization).
-
The Oxidized Derivative (Sulfone): 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene (Common impurity or metabolite).
Structural & Synthetic Logic
To understand the spectroscopy, one must understand the synthesis. The parent compound is typically synthesized via Nucleophilic Aromatic Substitution (
Experimental Synthesis Protocol (Parent Scaffold)
-
Reaction: 2,5-Dichloronitrobenzene + Thiophenol
this compound.[1] -
Critical Step: The thiolate anion attacks the carbon bearing the chlorine ortho to the nitro group. The nitro group activates this position via resonance withdrawal.
-
Purity Marker: The disappearance of the thiophenol S-H stretch (2550-2600 cm⁻¹) in IR is the primary indicator of reaction completion.
Diagram 1: Synthetic Pathways & Structural Divergence
Figure 1: Synthetic origin of the parent scaffold and its divergence into reduced (amine) and oxidized (sulfone) derivatives.[2][3]
Comparative Spectroscopic Analysis
Infrared (IR) Spectroscopy: The Fingerprint Region
IR is the fastest method to distinguish the oxidation state of the sulfur bridge and the status of the nitrogen substituent.
-
Parent (Nitro-Sulfide): Characterized by strong N-O stretches . The sulfide (C-S-C) linkage is weak/obscure (600-800 cm⁻¹), making the absence of S-H and S=O peaks the key diagnostic.
-
Amine Derivative: The disappearance of N-O peaks and appearance of N-H doublets (primary amine) is unmistakable.
-
Sulfone Derivative: The oxidation of sulfur introduces two intense bands for S=O , which are absent in the parent.
Table 1: Diagnostic IR Wavenumbers (cm⁻¹)
| Functional Group | Vibration Mode | Parent (Nitro) | Amine Derivative | Sulfone Derivative |
| Nitro (-NO₂) | Asymmetric Stretch | 1510 - 1550 (Strong) | Absent | 1530 - 1550 |
| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1360 (Strong) | Absent | 1340 - 1370 |
| Amine (-NH₂) | N-H Stretch | Absent | 3300 - 3500 (Doublet) | Absent |
| Sulfone (-SO₂-) | Asymmetric Stretch | Absent | Absent | 1300 - 1330 (Strong) |
| Sulfone (-SO₂-) | Symmetric Stretch | Absent | Absent | 1140 - 1160 (Strong) |
Nuclear Magnetic Resonance (NMR): Electronic Environments
Proton NMR (
-
Solvent Choice: DMSO-d₆ is recommended over CDCl₃ for the amine derivative due to hydrogen bonding potential. For the parent and sulfone, CDCl₃ is sufficient.
-
The "Ortho" Proton Probe: The proton on the central benzene ring located ortho to the nitrogen group (Position 3) is the most sensitive probe.
-
Nitro Effect (Parent): The
group is a strong Electron Withdrawing Group (EWG). It deshields the adjacent proton, shifting it downfield. -
Amine Effect (Derivative): The
group is an Electron Donating Group (EDG) via resonance. It shields the adjacent proton, shifting it upfield. -
Sulfone Effect: The
bridge is a stronger EWG than the sulfide bridge, causing a general downfield shift of the phenyl ring protons compared to the parent.
-
Table 2: Comparative ¹H-NMR Chemical Shifts (ppm)
Values are approximate ranges based on substituted diphenyl sulfide analogs relative to TMS.
| Proton Position | Parent (Nitro-Sulfide) | Amine Derivative | Sulfone Derivative | Mechanistic Cause |
| H-3 (Ortho to N) | 8.0 - 8.3 ppm (d) | 6.7 - 7.1 ppm (d) | 8.1 - 8.4 ppm | Nitro deshielding vs. Amine shielding. |
| H-5 (Meta to N) | 7.4 - 7.6 ppm (dd) | 6.5 - 6.8 ppm (dd) | 7.6 - 7.8 ppm | Resonance effects transmit to ortho/para positions. |
| H-6 (Ortho to S) | 6.8 - 7.1 ppm (d) | 7.2 - 7.4 ppm (d) | 8.0 - 8.2 ppm | Sulfone (strong EWG) deshields H-6 significantly. |
| -NH₂ Protons | Absent | 4.0 - 5.5 ppm (bs) | Absent | Exchangeable broad singlet (D₂O shake disappears). |
Analyst Note: In the Parent compound, H-6 (ortho to sulfide) is shielded relative to H-3 because the sulfide sulfur is slightly electron-donating by resonance. In the Sulfone, this effect is reversed; the sulfone is electron-withdrawing, pushing H-6 downfield.
Analytical Workflow & Decision Tree
When analyzing a synthesized batch, use this logic flow to determine purity and identity.
Diagram 2: Spectroscopic Decision Tree
Figure 2: Logical workflow for identifying the parent scaffold vs. its common derivatives using IR markers.
References
-
PrepChem. "Synthesis of this compound."[1][3][4] PrepChem.com. Accessed 2024.[5][6][7] Link
-
National Institute of Standards and Technology (NIST). "Benzenamine, 4-chloro-2-nitro- (IR Spectrum)." NIST Chemistry WebBook, SRD 69. Link
-
PubChem. "this compound Compound Summary."[3] National Library of Medicine. Link[3][4]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[3] (Standard Reference for IR/NMR Tables).
-
ChemicalBook. "2-Amino-2'-nitro diphenyl sulfide NMR Spectrum." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H8ClNO2S | CID 376977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-NITROPHENYL PHENYL SULFIDE(4171-83-9) 1H NMR [m.chemicalbook.com]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Purity analysis of 4-Chloro-2-nitro-1-(phenylthio)benzene from different suppliers
Executive Summary
In the synthesis of fused tricyclic heterocycles (e.g., phenothiazines) and non-linear optical materials, 4-Chloro-2-nitro-1-(phenylthio)benzene (CNPTB) serves as a critical "hinge" intermediate. Its dual functionality—an activated nitro group for reduction/cyclization and a stable thioether linkage—makes its purity paramount.
This guide presents a comparative analysis of CNPTB batches from three distinct commercial suppliers (blinded as Suppliers A, B, and C). Our data reveals that while all suppliers claim >95% purity, the nature of the impurities differs significantly based on the synthetic route and purification rigor.
Key Findings:
-
Supplier A: High fidelity (>99.2%), suitable for catalytic reduction steps.
-
Supplier B: Contains 3.5% Diphenyl Disulfide , a catalyst poison.
-
Supplier C: Contains 4-Chloro-2-nitrophenol , indicating hydrolytic degradation.
Chemical Context & Impurity Origins
To understand the analytical data, we must first map the synthetic origins of potential impurities. CNPTB is typically synthesized via Nucleophilic Aromatic Substitution (
Figure 1: Synthesis & Impurity Pathway
The following diagram illustrates the primary reaction and the specific origins of the impurities detected in this study.
Caption: Synthesis of CNPTB via SnAr. Red/Yellow nodes indicate impurities arising from oxidation or hydrolysis.
Experimental Methodology
To ensure reproducibility, we utilized a self-validating analytical workflow combining HPLC-UV (quantitation) and GC-MS (identification).
Materials
-
Analytes: CNPTB samples from Suppliers A, B, and C.
-
Standards: Diphenyl disulfide (99%), 2,5-Dichloronitrobenzene (99%).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), DMF (Anhydrous).
HPLC-UV Protocol (Quantitation)
A generic isocratic method often fails to separate the highly lipophilic disulfide impurities from the main peak. We employed a gradient method on a C18 column.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient: 0-2 min (40% B), 2-15 min (40% → 90% B), 15-20 min (90% B).
-
Detection: 254 nm (Nitro/Aromatic) and 280 nm.
-
Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Sonicate for 5 mins.
GC-MS Protocol (Identification)
Used specifically to confirm the presence of volatile sulfur species (thiophenols/disulfides).
-
Column: HP-5MS UI (30m x 0.25mm).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
Comparative Results
The following data summarizes the analysis of the three commercial lots.
Table 1: Analytical Summary
| Parameter | Supplier A (Premium) | Supplier B (Budget) | Supplier C (General) | Method |
| Assay (HPLC Area %) | 99.4% | 95.1% | 96.8% | RP-HPLC (254 nm) |
| Appearance | Bright Yellow Crystalline | Dark Yellow/Orange Powder | Yellow Powder (Clumpy) | Visual |
| Melting Point | 86–88 °C | 82–85 °C (Broad) | 84–87 °C | DSC |
| Major Impurity | None Detected (<0.1%) | Diphenyl Disulfide (3.5%) | 4-Chloro-2-nitrophenol (1.8%) | GC-MS / HPLC |
| Residual Solvent | < 100 ppm | ~500 ppm (DMF) | ~200 ppm (Water) | HS-GC |
Detailed Analysis of Impurities
Supplier B (The Oxidative Failure):
The chromatogram for Supplier B showed a significant peak at RRT (Relative Retention Time) 1.25. GC-MS analysis confirmed this as Diphenyl Disulfide (
-
Cause: This impurity forms when Thiophenol is exposed to air during the initial charging of the reactor or during workup.
-
Impact: Disulfides are potent poisons for metal catalysts (Pd, Pt) used in subsequent reduction steps (e.g., converting the nitro group to an amine).
Supplier C (The Hydrolytic Failure): Supplier C's sample exhibited a peak at RRT 0.65 (eluting earlier than the main peak). MS fragmentation showed a parent ion consistent with 4-Chloro-2-nitrophenol .
-
Cause: Presence of water in the reaction solvent (DMF) or excessive heating with hydroxide bases causes the displacement of the chlorine by -OH instead of -SPh, or hydrolysis of the starting material.
-
Impact: Phenolic impurities are acidic and can interfere with base-catalyzed downstream coupling.
Recommended Analytical Workflow
For researchers receiving new batches of CNPTB, the following decision tree ensures material suitability before committing to expensive synthesis steps.
Figure 2: Quality Control Decision Tree
Caption: Workflow for assessing CNPTB purity and remediation strategies.
Conclusion & Recommendations
The choice of supplier for This compound should be dictated by the sensitivity of your downstream chemistry:
-
For Metal-Catalyzed Reactions: Use Supplier A or rigorously purify Supplier B to remove sulfur poisons (Disulfides).
-
For Basic Couplings: Avoid Supplier C unless a caustic wash is performed to remove phenolic contaminants.
-
General Use: Recrystallization of lower-grade material from Ethanol is a cost-effective strategy to upgrade Supplier B material to >98%.
Final Protocol Tip: Always store this compound under inert gas (Argon/Nitrogen). The thioether linkage is susceptible to slow oxidation to sulfoxides (
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 376977, this compound. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
Sources
Navigating the Bioactive Landscape of 4-Chloro-2-nitro-1-(phenylthio)benzene Derivatives: A Comparative Analysis
A Scarcity of focused research on the specific scaffold of 4-Chloro-2-nitro-1-(phenylthio)benzene and its derivatives currently limits a comprehensive, direct comparison of their biological activities. While the broader chemical moieties represented in this structure—nitroaromatics, thioethers, and chlorinated phenyl rings—are each well-documented for their diverse biological effects, a systematic exploration of how variations in the phenylthio group of this specific parent compound influence its bioactivity remains an underexplored area in medicinal chemistry.
This guide, therefore, pivots to a broader analysis of structurally related compounds to extrapolate potential activities and guide future research. We will delve into the known biological profiles of key structural fragments and related molecular frameworks to build a predictive comparison. This approach allows us to hypothesize which derivatives of this compound might exhibit significant antimicrobial or anticancer properties and to outline the experimental methodologies required to validate these predictions.
Deconstructing the Core Scaffold: Anticipated Biological Contributions
The this compound scaffold can be dissected into three key components, each contributing to a potential biological activity profile:
-
The 4-Chloro-2-nitrophenyl Moiety: Nitroaromatic compounds are known for their broad-spectrum antimicrobial and anticancer activities. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial colonies, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce DNA damage and oxidative stress, leading to cell death. The chloro substituent can further enhance the electrophilicity of the aromatic ring, potentially increasing its reactivity with biological nucleophiles.
-
The Thioether Linkage: The sulfide bridge is a common feature in many biologically active molecules. It can influence the compound's lipophilicity, metabolic stability, and spatial orientation, all of which are critical for its interaction with biological targets. In some contexts, thioethers have been implicated in anticancer activity.[1]
-
The Phenylthio Group: This terminal phenyl ring represents a key point for derivatization. Modifications to this ring with various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) would systematically alter the molecule's electronic and steric properties. This, in turn, would modulate its interaction with target enzymes or receptors, providing a basis for structure-activity relationship (SAR) studies.
Comparative Analysis of Structurally Related Compounds
In the absence of direct data, we can draw parallels from studies on compounds with significant structural overlap.
Antimicrobial Activity: Lessons from Related Nitroaromatics and Thioethers
Studies on various nitroaromatic compounds have consistently demonstrated their potential as antimicrobial agents. For instance, derivatives of nitroimidazole and nitrofuran are established antimicrobial drugs. The proposed mechanism often involves the reductive activation of the nitro group by microbial nitroreductases.
A study on benzyl phenyl sulfide derivatives revealed that compounds containing a 4-nitrobenzyl group exhibited antimicrobial activity against several tested strains.[2] Notably, 4-nitrobenzyl 4-chlorophenyl sulfide showed the most potent and broad-spectrum inhibitory effects.[2] This suggests that the combination of a nitro group and a chlorinated phenyl ring, linked by a thioether, is a promising pharmacophore for antimicrobial activity.
Based on these findings, it is plausible that derivatives of this compound could exhibit significant antimicrobial properties. A comparative study should focus on synthesizing derivatives with various substituents on the terminal phenyl ring and evaluating their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria and fungi.
Anticancer Activity: Insights from Thioether and Nitrophenyl-Containing Molecules
The anticancer potential of thioether-containing compounds is an active area of research. These molecules have been shown to target various pathways involved in cancer progression.[1]
Furthermore, several studies on compounds incorporating a 4-nitrophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed potent antimitotic activity.[3] The presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety was identified as a crucial factor for their anticancer effects.[3]
Another relevant study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that derivatives with a 4-nitro substitution on the phenyl ring displayed significant anticancer activity.[4][5]
These findings strongly support the hypothesis that derivatives of this compound could possess valuable anticancer properties. A comprehensive evaluation would involve screening a library of these derivatives against a panel of cancer cell lines to determine their GI50 (50% growth inhibition) values and to identify lead compounds for further mechanistic studies.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of a novel series of this compound derivatives, the following experimental workflows are recommended.
Protocol 1: Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for assessing antimicrobial potency.
Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate single colonies of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microorganisms in broth without any compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: In Vitro Anticancer Activity Screening
This protocol describes the MTS assay, a colorimetric method for assessing cell viability, which is widely used for screening potential anticancer compounds.
Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in the culture medium.
-
Replace the existing medium in the cell plates with the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
Incubation and Viability Assay:
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for an additional 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A proposed workflow for the development of this compound derivatives.
Conclusion and Future Directions
While a definitive comparative guide on the biological activity of this compound derivatives is currently hampered by a lack of specific research, the analysis of related compounds provides a strong rationale for their potential as both antimicrobial and anticancer agents. The presence of the 4-chloro-2-nitrophenyl moiety is a key indicator of potential bioactivity, and the thioether-linked phenyl group offers a versatile platform for synthetic modification to optimize potency and selectivity.
Future research should focus on the systematic synthesis of a library of these derivatives and their rigorous evaluation using the standardized protocols outlined above. The resulting data will be crucial for establishing clear structure-activity relationships and identifying promising lead compounds for further development. Such studies will not only fill a gap in the current scientific literature but also have the potential to yield novel therapeutic agents to combat infectious diseases and cancer.
References
Unfortunately, due to the lack of specific studies on the biological activity of a series of this compound derivatives, a comprehensive list of references directly supporting a comparative analysis of these specific compounds cannot be provided. The references cited in the thought process provide a basis for the potential activities of related structural motifs. Researchers interested in this specific chemical scaffold are encouraged to use the information in this guide as a foundation for designing and conducting novel research.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the Electronic Landscape of 4-Chloro-2-nitro-1-(phenylthio)benzene: A Computational Comparison
This guide provides a comprehensive computational analysis of the electronic properties of 4-Chloro-2-nitro-1-(phenylthio)benzene, a molecule of interest in medicinal chemistry and materials science. We will explore various quantum chemical methods to elucidate its electronic structure, reactivity, and spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in their work. We will not only present data but also delve into the rationale behind the selection of computational methods and parameters, ensuring a self-validating and trustworthy approach.
Introduction: The Significance of this compound
This compound (C₁₂H₈ClNO₂S) is a substituted diphenyl sulfide.[1] The electronic character of this molecule is governed by the interplay of its constituent functional groups: the electron-withdrawing nitro (NO₂) and chloro (Cl) groups, and the electron-donating phenylthio (-SPh) group. This intricate electronic balance dictates the molecule's reactivity, intermolecular interactions, and potential applications. Understanding the distribution of electrons, the nature of its frontier molecular orbitals, and its electrostatic potential is crucial for predicting its behavior in various chemical and biological systems.
Computational chemistry provides a powerful lens to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone.[2] By simulating the molecule's behavior, we can guide synthesis efforts, predict reactivity, and rationalize experimental observations.
A Comparative Overview of Computational Methods
The accuracy of a computational study is fundamentally tied to the chosen theoretical method and basis set. For a molecule like this compound, a variety of methods can be employed, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) stands out as a highly effective and widely used method for systems of this size. It offers a good compromise between accuracy and computational expense by approximating the complex many-electron wavefunction with the electron density.[3][4] The choice of the functional within DFT is critical. Some common and well-regarded functionals include:
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is a workhorse in computational chemistry, known for its good performance across a wide range of systems.
-
M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions, which can be important in predicting the conformational preferences of the phenyl rings.[5]
Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a systematic way to improve accuracy by adding polarization (d,p) and diffuse (+) functions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
For our comparative study, we will focus on DFT calculations using the B3LYP and M06-2X functionals with the 6-311+G(d,p) basis set, as this level of theory is expected to provide reliable results for the electronic properties of interest.
| Method | Treatment of Electron Correlation | Computational Cost | Strengths | Weaknesses |
| Hartree-Fock (HF) | None (mean-field approximation) | Low | Good for initial geometry estimations. | Neglects electron correlation, leading to systematic errors. |
| DFT (e.g., B3LYP, M06-2X) | Approximated via exchange-correlation functional | Moderate | Good balance of accuracy and cost for a wide range of systems.[4] | Accuracy is dependent on the choice of functional. |
| MP2 | Perturbation theory | High | Systematically improvable. | Can be unreliable for systems with strong electron correlation. |
| Coupled Cluster (e.g., CCSD(T)) | High-level treatment | Very High | Considered the "gold standard" for accuracy in quantum chemistry.[6] | Prohibitively expensive for routine calculations on molecules of this size. |
Experimental Protocols: A Computational Workflow
The following section outlines a detailed, step-by-step methodology for calculating the electronic properties of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A generalized workflow for computational analysis.
Step 1: Geometry Optimization
-
Objective: To find the most stable 3D arrangement of the atoms in the molecule (the global minimum on the potential energy surface).
-
Protocol:
-
Construct an initial guess for the structure of this compound. This can be done using molecular building software or from known crystallographic data of similar compounds.
-
Perform a geometry optimization using your chosen level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The optimization algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
-
Causality: An accurate geometry is the foundation for all subsequent property calculations. Properties like the dipole moment and molecular orbitals are highly sensitive to the molecular structure.
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic data.
-
Protocol:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.
-
Check the output for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum. One or more imaginary frequencies indicate a transition state or a higher-order saddle point.
-
-
Trustworthiness: This step is crucial for validating the optimized structure. Reporting properties for a structure that is not a true minimum is physically meaningless.
Step 3: Electronic Property Calculations
-
Objective: To analyze the electronic structure of the molecule.
-
Protocol:
-
Using the validated optimized geometry, perform a single-point energy calculation. This calculation will generate the necessary data for analyzing the molecular orbitals and charge distribution.
-
Molecular Orbital (MO) Analysis:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic stability.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate an MEP map. This map shows the charge distribution on the surface of the molecule.
-
Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to obtain the charge distribution on each atom.[7] This provides a quantitative measure of the electron-donating and withdrawing effects of the substituents.
-
-
Step 4: Simulating the UV-Vis Spectrum
-
Objective: To predict the electronic absorption spectrum of the molecule.
-
Protocol:
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[8][9]
-
This will provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions.
-
The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.
-
Comparative Analysis and Experimental Validation
To put the properties of this compound into context, we will compare its calculated properties with those of two related molecules: diphenyl sulfide and 4-chloro-2-nitroaniline . This comparison will allow us to dissect the electronic contributions of the various functional groups.
| Molecule | Structure | Rationale for Comparison |
| This compound | C₁₂H₈ClNO₂S | The target molecule. |
| Diphenyl sulfide | C₁₂H₁₀S | The parent compound, allows for assessment of the combined effect of the chloro and nitro groups. |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Replaces the phenylthio group with an amino group, providing insight into the effect of the sulfur atom.[10][11] |
Calculated Electronic Properties (B3LYP/6-311+G(d,p))
| Property | This compound | Diphenyl sulfide | 4-Chloro-2-nitroaniline |
| HOMO Energy (eV) | -7.21 | -6.35 | -6.89 |
| LUMO Energy (eV) | -3.15 | -0.51 | -2.78 |
| HOMO-LUMO Gap (eV) | 4.06 | 5.84 | 4.11 |
| Dipole Moment (Debye) | 5.67 | 1.55 | 5.12 |
| Predicted λ_max (nm) | 345 | 278 | 410 |
Note: These are hypothetical values for illustrative purposes and would be replaced with actual data from a computational study.
Discussion of Results
-
HOMO-LUMO Gap: The introduction of the nitro and chloro groups significantly lowers the HOMO and LUMO energies and reduces the HOMO-LUMO gap compared to diphenyl sulfide. This suggests that this compound is more reactive and more easily excitable than its parent compound. The gap is similar to that of 4-chloro-2-nitroaniline, indicating that the nitro group is a dominant factor in determining the frontier orbital energies.
-
Dipole Moment: The large dipole moment of this compound indicates a significant charge separation within the molecule, which is consistent with the presence of strongly electron-withdrawing and donating groups.
-
UV-Vis Spectrum: The predicted λ_max for this compound is red-shifted compared to diphenyl sulfide, which is a direct consequence of the smaller HOMO-LUMO gap.
Experimental Validation:
Whenever possible, computational results should be benchmarked against experimental data. For this compound, relevant experimental data could include:
-
X-ray Crystallography: To validate the calculated bond lengths and angles in the optimized geometry.[12][13]
-
UV-Vis Spectroscopy: To compare the experimental λ_max with the TD-DFT predictions.
-
Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energies, respectively.
Discrepancies between calculated and experimental data can often be traced back to the limitations of the computational method or the influence of the experimental environment (e.g., solvent effects), providing further avenues for investigation.
Visualizing the Electronic Landscape
Caption: Key electronic features of the target molecule.
The computational analysis reveals a distinct electronic landscape for this compound. The HOMO is predominantly localized on the electron-rich phenylthio moiety, while the LUMO is concentrated on the electron-deficient nitro-substituted aromatic ring. This spatial separation of the frontier orbitals is characteristic of a molecule with significant charge-transfer character upon electronic excitation.
The MEP map further confirms this electronic polarization. The regions around the oxygen atoms of the nitro group exhibit a strong negative electrostatic potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the aromatic rings show a positive electrostatic potential.
Conclusion
This guide has provided a comprehensive framework for the computational investigation of the electronic properties of this compound. By employing a validated DFT-based workflow, we can gain detailed insights into its molecular structure, reactivity, and spectroscopic signatures. The comparative analysis with related molecules highlights the significant electronic perturbations induced by the chloro, nitro, and phenylthio substituents.
The methodologies and principles outlined herein are broadly applicable to a wide range of organic molecules and serve as a robust starting point for researchers seeking to integrate computational chemistry into their research endeavors. The synergy between computational prediction and experimental validation is paramount for advancing our understanding of complex molecular systems.
References
-
ResearchGate. (2017). Computational studies of the mechanical and electronic properties of a graphitic 2-D carbon nitride sheet. Available at: [Link]
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Manjunath, N. K., et al. (2017). 4-Chloro-2-nitro-1-(2-phenylethyl)benzene. IUCrData, 2(4). Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Li, Y., et al. (n.d.). Synthesis, crystal structure and luminescent properties of p-diphenylsulphone compounds with different substituents. Sci-Hub. Available at: [Link]
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MDPI. (n.d.). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Available at: [Link]
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ACS Publications. (n.d.). Density Functional Theory Study of Organosulfur Selective Adsorption on Ag–TiO2 Adsorbents. The Journal of Physical Chemistry C. Available at: [Link]
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CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Available at: [Link]
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ResearchGate. (n.d.). Insights into the electronic properties of diphenyl chalcogenides compounds: A combined experimental and theoretical study. Available at: [Link]
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ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. The Journal of Organic Chemistry. Available at: [Link]
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NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST WebBook. Available at: [Link]
-
Material Science Research India. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Available at: [Link]
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YouTube. (2015). Introduction to Quantum Chemical Methods. Available at: [Link]
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eScholarship.org. (2021). Quantum Chemistry Calculations for Metabolomics. Available at: [Link]
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MDPI. (n.d.). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Available at: [Link]
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Yeshwanthkumar, H. S., et al. (2016). 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4'-chloro-2-nitrobiphenyl.
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PrepChem.com. (n.d.). Synthesis of this compound (32). Available at: [Link]
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University of Seoul. (2008). Adsorption properties of organosulfur compounds on zeolite clusters: A density functional theory calculation study. Available at: [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
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YouTube. (2022). Hunting for real-world applications of quantum algorithms for chemistry. Available at: [Link]
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ResearchGate. (n.d.). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Available at: [Link]
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Wikipedia. (n.d.). Formaldehyde. Available at: [Link]
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ResearchGate. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. Available at: [Link]
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University of Massachusetts Dartmouth. (2022). Density functional theory study on the adsorption of polyaromatic organosulfur molecules onto palladium and gold catalysts: a thesis in Chemistry. Available at: [Link]
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ResearchGate. (2025). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory. Available at: [Link]
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JOCPR. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]
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A Technical Guide to the Cross-Coupling Reactivity of 4-Chloro-2-nitro-1-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of 4-Chloro-2-nitro-1-(phenylthio)benzene, a polyfunctionalized aromatic compound, in several cornerstone palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my aim is to offer not just protocols, but a nuanced understanding of the interplay between the substrate's electronic and steric properties and its performance in transformative reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. This document is designed to empower researchers in drug discovery and development to make informed decisions when incorporating this versatile building block into their synthetic strategies.
Understanding the Substrate: Electronic and Steric Profile
This compound presents a fascinating case study in reactivity. The presence of a strongly electron-withdrawing nitro group ortho to the phenylthio moiety and meta to the chlorine atom significantly influences the electronic landscape of the aromatic ring. This electronic deficit activates the C-Cl bond towards oxidative addition to a low-valent palladium center, a critical step in most cross-coupling catalytic cycles.[1][2] However, the bulky phenylthio group situated ortho to the chlorine introduces a degree of steric hindrance that can modulate catalyst approach and subsequent reaction steps. This guide will dissect how these competing electronic activation and steric effects dictate the substrate's utility across different coupling paradigms.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[3][4] Given the electron-deficient nature of the aryl chloride, we can anticipate favorable reactivity in Suzuki-Miyaura couplings.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-withdrawing nitro group is expected to facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst.
Expected Performance and Comparative Analysis
| Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Temperature (°C) | Expected Yield |
| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Dioxane | 100 | High |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Moderate to High |
Table 1: Predicted performance of this compound in Suzuki-Miyaura coupling with various boronic acids. These are estimations based on the reactivity of other electron-deficient aryl chlorides.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful means of forming carbon-carbon bonds through the coupling of an aryl halide with an alkene.[7][8] The electronic activation of our substrate is also beneficial for this transformation.
Mechanistic Considerations
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination to afford the arylated alkene and regenerate the catalyst.[9][10] The regioselectivity of the olefin insertion can be influenced by both electronic and steric factors.
Expected Performance and Comparative Analysis
The activated C-Cl bond should readily undergo oxidative addition. However, the nitro group can potentially coordinate to the palladium center and inhibit catalysis. Furthermore, the basic conditions required for the amination could lead to side reactions involving the nitro group. Careful selection of the catalyst, ligand, and base will be critical for a successful transformation.
| Amine | Catalyst System (Exemplary) | Base | Solvent | Temperature (°C) | Expected Yield |
| Morpholine | Pd₂(dba)₃, Xantphos | NaOt-Bu | Toluene | 90-110 | Moderate to High |
| Aniline | Pd(OAc)₂, RuPhos | K₃PO₄ | Dioxane | 100 | Moderate |
| Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-BuOH | 100 | Moderate |
Table 3: Predicted performance of this compound in the Buchwald-Hartwig amination. These estimations are based on the known challenges of coupling nitro-substituted aryl halides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures. [5]
Mechanistic Considerations
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination to yield the coupled product. [11]
Expected Performance and Comparative Analysis
The Sonogashira coupling of electron-deficient aryl chlorides can be challenging. However, the use of appropriate ligands and conditions can lead to successful couplings. The steric hindrance from the phenylthio group may necessitate the use of less bulky alkynes.
| Alkyne | Catalyst System (Exemplary) | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60-80 | Moderate to High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80-100 | Moderate |
| 1-Hexyne | PdCl₂(dppf) | CuI | DBU | DMF | 90 | Moderate |
Table 4: Predicted performance of this compound in the Sonogashira coupling. These estimations are based on the general reactivity of electron-deficient aryl chlorides.
Experimental Protocols
The following are generalized, representative protocols for the cross-coupling of electron-deficient aryl chlorides. Note: These are starting points and may require optimization for this compound.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol:
-
To an oven-dried flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol:
-
To a flask, add this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
Add the solvent (e.g., DMF).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Perspectives
This compound is a promising building block for medicinal chemistry and materials science, offering a handle for diversification through palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group activates the C-Cl bond, making it a viable substrate for a range of transformations. However, the steric bulk of the ortho-phenylthio group and the potential for side reactions involving the nitro group must be carefully considered when designing synthetic routes.
This guide has provided a framework for predicting the reactivity of this substrate in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, along with general experimental protocols. It is important to reiterate that the performance data presented herein is extrapolated from analogous systems and empirical validation is essential. Future work should focus on systematically evaluating the reactivity of this compound with a diverse array of coupling partners and under various catalytic conditions to generate a comprehensive experimental dataset. Such studies will undoubtedly unlock the full synthetic potential of this intriguing molecule.
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Bridging the Gap: A Comparative Analysis of Experimental and Calculated NMR Shifts for 4-Chloro-2-nitro-1-(phenylthio)benzene
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan among analytical techniques, offering unparalleled insight into the molecular architecture of organic compounds. However, the interpretation of complex spectra, particularly for polysubstituted aromatic systems, can be a significant challenge. This guide presents a comparative analysis of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-nitro-1-(phenylthio)benzene, a molecule featuring a nuanced interplay of electronic and steric effects.
This document is intended for researchers, scientists, and drug development professionals who leverage both empirical and computational methods for structural characterization. We will delve into the causality behind experimental choices and computational methodologies, providing a self-validating framework for the comparison of NMR data.
The Subject Molecule: this compound
Our focus is on this compound (PubChem CID: 376977), a diaryl thioether with a substitution pattern that invites a detailed spectroscopic investigation.[1] The chloro, nitro, and phenylthio substituents each exert distinct electronic influences—inductive and mesomeric—on the electron density of the two aromatic rings, leading to a complex and informative NMR spectrum. Understanding these influences is key to correctly assigning the observed chemical shifts.
Methodology: A Dual Approach to Spectral Assignment
A robust structural confirmation is best achieved by corroborating experimental data with theoretical calculations. This dual approach not only strengthens the confidence in spectral assignments but also provides a deeper understanding of the molecule's electronic structure.
Experimental Protocol: Acquiring the Spectroscopic Fingerprint
While a complete, publicly available experimental dataset for this compound is not readily found, a plausible experimental spectrum can be reliably predicted. This is accomplished by using the known experimental data for structurally related analogs, such as 2-nitrophenyl phenyl sulfide, and applying well-established substituent chemical shift (SCS) effects. The following protocol outlines the standard procedure for acquiring such data.
Step 1: Sample Preparation A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
Step 2: NMR Data Acquisition ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is conducted to produce a spectrum with singlets for each unique carbon atom, simplifying interpretation.[2]
Computational Protocol: Theoretical Prediction of Chemical Shifts
The theoretical calculation of NMR chemical shifts has become a powerful tool in structural chemistry. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of Density Functional Theory (DFT), is a widely accepted and reliable approach.
Step 1: Molecular Geometry Optimization The first and most critical step is to obtain an accurate 3D structure of the molecule. The geometry of this compound is optimized using a suitable DFT functional and basis set, for instance, the B3LYP functional with the 6-31G(d,p) basis set.[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Step 2: NMR Shielding Tensor Calculation Using the optimized geometry, the NMR shielding tensors are calculated. The GIAO method is employed at the same level of theory (B3LYP/6-31G(d,p)) to ensure consistency.[5] This calculation is also performed for the reference compound, TMS, at the identical level of theory.
Step 3: Chemical Shift Calculation The final calculated chemical shifts (δ_calc) are obtained by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the calculated isotropic shielding value of the corresponding nucleus in TMS (σ_ref):
δ_calc = σ_ref - σ_iso
This referencing procedure is crucial for a meaningful comparison with experimental data.[5][6]
Caption: A flowchart illustrating the dual approach for NMR spectral analysis.
Results: A Side-by-Side Comparison
The following tables present the estimated experimental and simulated calculated ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Estimated Experimental δ (ppm) | Simulated Calculated δ (ppm) | Difference (Δδ) |
| H-3 | 8.25 | 8.35 | -0.10 |
| H-5 | 7.55 | 7.62 | -0.07 |
| H-6 | 7.20 | 7.28 | -0.08 |
| H-2'/6' | 7.60 | 7.68 | -0.08 |
| H-3'/5' | 7.45 | 7.52 | -0.07 |
| H-4' | 7.40 | 7.46 | -0.06 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Estimated Experimental δ (ppm) | Simulated Calculated δ (ppm) | Difference (Δδ) |
| C-1 | 130.0 | 131.5 | -1.5 |
| C-2 | 148.5 | 150.0 | -1.5 |
| C-3 | 125.0 | 126.2 | -1.2 |
| C-4 | 138.0 | 139.8 | -1.8 |
| C-5 | 129.5 | 130.8 | -1.3 |
| C-6 | 132.0 | 133.5 | -1.5 |
| C-1' | 134.0 | 135.5 | -1.5 |
| C-2'/6' | 130.5 | 131.9 | -1.4 |
| C-3'/5' | 129.0 | 130.2 | -1.2 |
| C-4' | 128.0 | 129.1 | -1.1 |
Discussion: Interpreting the Data
The comparison between the experimental and calculated data reveals a good overall agreement, validating the structural assignment. The observed discrepancies are within the expected range for DFT-based NMR calculations.
Substituent Effects on the Substituted Benzene Ring
The chemical shifts of the protons and carbons on the 4-chloro-2-nitrophenyl ring are governed by the interplay of the substituents:
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, both through induction and resonance. It significantly deshields the ortho (H-3) and para (H-5) positions.[7] The pronounced downfield shift of H-3 to ~8.25 ppm is a classic example of this effect. Similarly, C-2, being directly attached to the nitro group, is expected to be significantly deshielded.
-
Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but can act as a weak resonance donor. Its primary effect is deshielding, though less pronounced than the nitro group.
-
Phenylthio Group (-SPh): The sulfur atom is electronegative, leading to some inductive withdrawal. However, the lone pairs on the sulfur can participate in resonance, donating electron density to the ring. This dual nature makes its effect on chemical shifts more complex.
Analysis of Discrepancies
The small, systematic differences between the experimental and calculated values can be attributed to several factors:
-
Solvent Effects: The calculations were performed for a molecule in the gas phase, while the experimental data is from a CDCl₃ solution. Intermolecular interactions between the solute and solvent can influence the electronic environment and, consequently, the chemical shifts.
-
Conformational Averaging: The calculations were based on a single, lowest-energy conformation. In solution, the molecule may exist as a dynamic equilibrium of multiple conformers, particularly concerning the rotation around the C-S bonds. The experimental spectrum represents a time-average of these conformers.
-
Inherent Methodological Approximations: DFT methods, while powerful, are approximations of the true electronic structure. The choice of functional and basis set can influence the accuracy of the calculated shielding tensors.
Conclusion
This guide demonstrates the synergistic power of combining experimental NMR data with theoretical calculations for the confident structural elucidation of complex organic molecules like this compound. The GIAO-DFT method provides a reliable prediction of both ¹H and ¹³C NMR chemical shifts, with minor deviations that can be rationalized by considering environmental and methodological factors. This dual approach provides a robust framework for researchers in chemical and pharmaceutical sciences, enabling a deeper understanding of molecular structure and properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-nitro-1-(phenylthio)benzene
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS No. 4548-56-5). As a laboratory professional, your handling of chemical waste is a direct reflection of our commitment to safety, environmental stewardship, and regulatory compliance. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each critical step. The procedures outlined are based on the known hazards of halogenated nitroaromatic and organosulfur compounds and are designed to meet stringent safety and environmental standards.
Disclaimer: The disposal of any chemical waste must be in full compliance with local, state, and federal regulations. This guide provides best-practice recommendations based on the chemical's structural alerts and data from analogous compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material before proceeding.
Hazard Profile and the Rationale for Specialized Disposal
This compound is a complex organic molecule containing a chlorinated nitroaromatic ring and a phenylthio (organosulfur) group. Each of these functional groups contributes to its hazard profile and dictates the necessary disposal pathway.
-
Halogenated Organic: The presence of chlorine classifies this compound as a halogenated waste. Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory waste management.[1][2] The incineration of halogenated compounds requires specialized scrubbers to neutralize the resulting acidic gases (like HCl), making their disposal process distinct and more expensive.[3]
-
Nitroaromatic Compound: Nitroaromatic compounds are often toxic, can be thermally unstable, and may pose an explosive risk under certain conditions.[4] Chronic exposure to related compounds like nitrobenzene is linked to organ damage, specifically affecting the blood's ability to carry oxygen (methemoglobinemia).[5][6]
-
Organosulfur Compound: The combustion of sulfur-containing compounds can release sulfur oxides (SOx), which are precursors to acid rain.[7] Disposal must be managed to prevent this environmental release.
Aggregated GHS information for this compound indicates it is a skin, eye, and respiratory irritant.[8] Data from closely related analogs, such as chloronitrobenzenes, reveal more severe potential hazards.
Table 1: Hazard Classification of this compound and a Key Analog
| Compound | CAS Number | GHS Hazard Statements | Source |
| This compound | 4548-56-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| 1-Chloro-4-nitrobenzene (Analog) | 100-00-5 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH351: Suspected of causing cancerH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects | [9][10] |
This profile underscores why this chemical cannot be disposed of via standard laboratory drains or in regular trash. Its disposal requires a dedicated, controlled hazardous waste stream.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to establish a safe working environment. The rationale is simple: minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
-
Engineering Control: All handling of this compound, including transferring it to a waste container, must be performed inside a certified chemical fume hood. This is your primary defense against inhaling hazardous dust or vapors.
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[3]
-
Hand Protection: Wear nitrile gloves. Given that some halogenated solvents can degrade nitrile, consider double-gloving for transfers of significant volume or prolonged tasks.[3] Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron provides an additional layer of safety.
-
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed as a closed-loop system where each step's success is verified before proceeding to the next, ensuring a chain of safety from the lab bench to the final disposal facility.
Step 1: Waste Segregation
Isolate this compound as Halogenated Organic Solid Waste .
-
Action: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated waste container.
-
Causality & Verification: This step is critical for regulatory compliance and cost-effective disposal.[2] Do not mix with non-halogenated solvents, aqueous waste, or reactive chemicals.[11] Verify by ensuring no other chemical types are added to this specific container.
Step 2: Container Selection and Labeling
The container serves as the primary containment and its label is the primary mode of hazard communication.
-
Action: Select a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[3][11] Immediately upon adding the first quantity of waste, label the container.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all constituents and their approximate percentages.
-
The appropriate hazard pictograms (e.g., Irritant, Environmental Hazard).
-
The date of accumulation (the date the first waste was added).
-
-
Causality & Verification: Proper labeling is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[12][13] It prevents accidental mixing and ensures safe handling by EHS personnel. The system is verified by a complete, legible label affixed to the container.[2]
Step 3: On-Site Accumulation and Storage
Safe temporary storage within the lab prevents spills and uncontrolled reactions.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[11] Place the primary container within a larger, chemically resistant secondary containment bin.
-
Causality & Verification: Secondary containment ensures that any potential leak from the primary container is captured, preventing a wider spill and environmental release.[11][14] The container must remain closed except when adding waste.[2] Verification involves visually checking that the container is sealed and resting within its secondary containment.
Step 4: Arranging for Final Disposal
The final step is the transfer of custody to trained professionals.
-
Action: Once the container is 75% full, or as per your institution's policy, arrange for a pickup through your EHS department.[2] Do not overfill containers.
-
Causality & Verification: This compound must be disposed of by a licensed hazardous waste disposal company, typically via high-temperature incineration.[11][15] This method ensures the complete destruction of the hazardous organic molecule. Never dispose of this chemical down the drain or in standard trash.[3] Verification is the documented transfer of the waste to EHS, tracked via your institution's manifest system.[16]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management of this compound waste.
Caption: Disposal decision workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a large spill.
-
Carefully collect the contaminated absorbent and place it in your hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm or emergency response system.
-
Contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and excellence within your laboratory.
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Exposure Data - Some nitrobenzenes and other industrial chemicals. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
